(R)-5-Bromo Naproxen
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo Naproxen
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of 5-Bromo Naproxen. It is important to note that publicly available research and data specifically on the (R)-5-Bromo Naproxen enantiomer are extremely limited. Much of the information presented herein is based on data for the racemic mixture (a one-to-one mixture of (R)- and (S)-enantiomers) and extrapolated from the well-documented pharmacology of the parent compound, Naproxen. This document explicitly highlights the significant gaps in current scientific knowledge regarding the (R)-isomer.
Introduction
5-Bromo Naproxen is a brominated derivative of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). As a member of the profen class of drugs, its core structure is based on propionic acid. The introduction of a bromine atom at the 5-position of the naphthalene ring modifies its physicochemical properties and may influence its biological activity. 5-Bromo Naproxen primarily serves as a key intermediate in the synthesis of various other chemical entities and as a research tool for studying the structure-activity relationships of Naproxen derivatives.
While the (S)-enantiomer of Naproxen is the pharmacologically active agent responsible for its anti-inflammatory effects, the biological role and activity of the (R)-enantiomer are not well-characterized. Consequently, this compound remains a largely unexplored molecule, with its primary utility currently confined to chemical synthesis and reference as an impurity or byproduct.
Physicochemical Properties
The fundamental physicochemical properties of 5-Bromo Naproxen are summarized in the table below. It is important to note that these properties are generally reported for the racemic mixture unless specified otherwise.
| Property | Value | Source |
| Chemical Name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | N/A |
| Synonyms | rac-5-Bromo Naproxen, 5-Bromonaproxen | N/A |
| Molecular Formula | C₁₄H₁₃BrO₃ | N/A |
| Molecular Weight | 309.16 g/mol | N/A |
| CAS Number | 27655-95-4 (racemic), 92471-85-7 ((R)-isomer), 84236-26-0 ((S)-isomer) | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Presumed to be poorly soluble in water, soluble in organic solvents like methanol and ethanol | N/A |
Synthesis and Manufacturing
The synthesis of 5-Bromo Naproxen is not as extensively documented as that of its parent compound. However, existing literature suggests that it can be produced as a byproduct during the synthesis of Naproxen if brominating agents are used. One patented industrial synthesis technique for DL-Naproxen mentions the simultaneous production of a 5-bromo byproduct during the α-bromo-reaction step.
A general synthetic workflow for obtaining racemic Naproxen, which could potentially be adapted or could inadvertently produce 5-bromo derivatives, is outlined below. The resolution of the racemic mixture to isolate the (R)-enantiomer would typically involve chiral chromatography or diastereomeric salt formation.
Caption: A simplified workflow for the synthesis of racemic Naproxen and the subsequent resolution of its enantiomers.
Biological Activity and Mechanism of Action
The Established Mechanism of Naproxen
The biological activity of Naproxen is well-understood and is attributed almost exclusively to the (S)-enantiomer. (S)-Naproxen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, (S)-Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Signaling Pathway of Naproxen
The primary signaling pathway affected by Naproxen is the prostaglandin synthesis pathway. The diagram below illustrates this mechanism.
Caption: (S)-Naproxen inhibits both COX-1 and COX-2, reducing prostaglandin synthesis.
Expected Biological Activity of this compound
There is a significant lack of direct experimental data on the biological activity of this compound. However, based on the established stereopharmacology of Naproxen and other profens, it is reasonable to infer its likely properties:
-
COX Inhibition: The (R)-enantiomer of Naproxen is known to be a significantly weaker inhibitor of COX enzymes compared to the (S)-enantiomer. Studies on other chiral NSAIDs have shown that the (S)-enantiomers are 100 to 500-fold more potent than the corresponding (R)-enantiomers in inhibiting COX-2. Therefore, it is highly probable that this compound would also exhibit very weak, if any, inhibitory activity against COX-1 and COX-2.
-
Anti-inflammatory Activity: As a consequence of its presumed weak COX inhibition, this compound is not expected to possess significant anti-inflammatory, analgesic, or antipyretic properties. The anti-inflammatory activity of profens resides almost exclusively in the (S)-form.
-
Other Potential Activities: While the primary mechanism of NSAIDs is COX inhibition, some research has explored COX-independent activities of Naproxen derivatives, including potential anticancer and antimicrobial effects. Whether the (R)-enantiomer or its brominated derivative possesses any such activities remains to be investigated.
Experimental Protocols
Due to the scarcity of research on this compound, there are no established and published experimental protocols for its biological evaluation. However, for researchers interested in investigating this compound, the following general methodologies, adapted from studies on Naproxen and its derivatives, could be employed.
Synthesis and Purification (General Approach)
A detailed experimental protocol for the specific synthesis of this compound is not available. A general approach would involve the synthesis of racemic 5-Bromo Naproxen followed by chiral resolution.
Workflow for Hypothetical Synthesis and Resolution:
Caption: A conceptual workflow for the synthesis and isolation of this compound.
In Vitro COX Inhibition Assay
To assess the biological activity of this compound, a standard in vitro COX inhibition assay could be performed.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: Measurement of prostaglandin E₂ (PGE₂) production from arachidonic acid.
-
Procedure:
-
The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated. (S)-Naproxen should be used as a positive control.
Quantitative Data
As previously stated, there is a lack of specific quantitative data for this compound in the scientific literature. For context, the following table presents known IC₅₀ values for (S)-Naproxen.
| Compound | Target | IC₅₀ Value | Source |
| (S)-Naproxen | Ovine COX-1 | 340 nM | |
| (S)-Naproxen | Murine COX-2 | 180 nM |
It is anticipated that the IC₅₀ values for this compound would be significantly higher, indicating much lower potency.
Conclusion and Future Directions
This compound is a derivative of the well-known NSAID Naproxen, but its specific biological properties are largely unknown. Based on the established stereoselectivity of profens, it is predicted to be pharmacologically inactive as a COX inhibitor. The primary current value of this compound lies in its use as a chemical intermediate and a reference standard.
Future research could focus on several key areas:
-
Stereoselective Synthesis: Development of an efficient and specific synthetic route for this compound would facilitate further investigation.
-
Biological Screening: A comprehensive biological screening of this compound against a wide range of targets beyond COX enzymes could reveal novel, unexpected activities.
-
Comparative Studies: Direct comparative studies of the (R)- and (S)-enantiomers of 5-Bromo Naproxen would provide valuable insights into the structure-activity relationship of halogenated Naproxen derivatives.
(R)-5-Bromo Naproxen: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (R)-5-Bromo Naproxen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties
This compound is the (R)-enantiomer of 5-bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture and the (S)-enantiomer provide valuable insights.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | - |
| Synonyms | (R)-5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid | [1] |
| CAS Number | Not explicitly found for (R)-enantiomer. Racemate: 27655-95-4, (S)-enantiomer: 84236-26-0 | [2][3] |
| Molecular Formula | C₁₄H₁₃BrO₃ | [4] |
| Molecular Weight | 309.16 g/mol | [4] |
Table 2: Physicochemical Properties (Data primarily for racemate and (S)-enantiomer)
| Property | Value | Notes | Source(s) |
| Melting Point | 156-158 °C (for (R)-Naproxen) | Data for the non-brominated enantiomer. The melting point of the brominated derivative may differ. | |
| Boiling Point | Data not available | - | - |
| Solubility | Data not available | As a derivative of Naproxen, it is expected to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol. | [5] |
| Optical Rotation [α]D | Expected to be negative | The (S)-enantiomer of Naproxen is dextrorotatory (+). Therefore, the (R)-enantiomer is expected to be levorotatory (-). |
Table 3: Spectroscopic Data (Representative data for 5-Bromo Naproxen derivatives)
| Spectroscopy | Data Interpretation | Source(s) |
| ¹H NMR | Expected signals for aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, a quartet for the α-methyl proton, and a doublet for the methyl group protons. The presence of bromine at the 5-position will influence the chemical shifts of the aromatic protons. | [6][7][8] |
| ¹³C NMR | Expected signals for the carboxylic acid carbon, aromatic carbons, methoxy carbon, and aliphatic carbons. | [7] |
| Infrared (IR) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-O stretching of the ether and carboxylic acid, and aromatic C-H and C=C stretching. | [9][10] |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z ≈ 308/310 (due to bromine isotopes) and characteristic fragmentation patterns of the Naproxen scaffold. | [11][12] |
Experimental Protocols
Synthesis of rac-5-Bromo Naproxen
Chiral Resolution of 5-Bromo Naproxen
The separation of the (R) and (S) enantiomers of 5-Bromo Naproxen can be achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving racemic mixtures of profens.
Protocol: Chiral HPLC Separation of Naproxen Enantiomers
This protocol is for the separation of Naproxen enantiomers and can be adapted for 5-Bromo Naproxen.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Lux Amylose-1).[14][15][16]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or methanol/water) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., acetic acid) to improve peak shape.[14][16]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where naproxen derivatives absorb strongly (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic 5-Bromo Naproxen in a suitable solvent compatible with the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the chosen mobile phase.
-
The two enantiomers will have different retention times, allowing for their separation and collection.
-
Biological Activity and Signaling Pathway
The primary mechanism of action of Naproxen and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[17][18][19] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[20]
Studies on the enantiomers of Naproxen have shown that the (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer exhibits significantly weaker inhibitory activity.[17][18] The anti-inflammatory effects of Naproxen are therefore primarily attributed to the (S)-enantiomer. It is highly probable that this compound is also a much weaker COX inhibitor compared to its (S)-counterpart.
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the cyclooxygenase pathway by a Naproxen derivative.
Caption: Inhibition of COX-1 and COX-2 by Naproxen enantiomers.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and analysis of this compound.
Caption: Synthesis and analysis workflow for this compound.
References
- 1. 27655-95-4(rac-5-Bromo Naproxen) | Kuujia.com [kuujia.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Naproxen EP Impurity C ((S)-5-Bromo Naproxen) - CAS - 84236-26-0 | Axios Research [axios-research.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solved Shown below is the proton and carbon 13 nmr spectrum | Chegg.com [chegg.com]
- 8. Naproxen(22204-53-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]
- 13. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 14. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of R and S enantiomers of naproxen on aggregation and thromboxane production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lecturio.com [lecturio.com]
An In-depth Technical Guide to the Synthesis of (R)-5-Bromo Naproxen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (R)-5-Bromo Naproxen, a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The synthesis of this specific enantiomer is a multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity and stereochemistry. This document details the probable synthetic route, including key reactions, experimental protocols, and relevant quantitative data.
Introduction
This compound is a valuable compound in pharmaceutical research, often synthesized as a reference standard for impurity profiling of Naproxen or as an intermediate for the development of new chemical entities. Its synthesis is not a trivial single-step bromination of (R)-Naproxen due to the potential for multiple bromination sites on the naphthalene ring. Therefore, a more controlled, multi-step approach is necessary. The pathway outlined below proceeds through the synthesis of a brominated precursor, followed by the formation of the carboxylic acid and subsequent chiral resolution to obtain the desired (R)-enantiomer.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a four-step sequence starting from 1-bromo-2-methoxynaphthalene:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 6-position of 1-bromo-2-methoxynaphthalene to yield 2-Acetyl-5-bromo-6-methoxynaphthalene.
-
Willgerodt-Kindler Reaction: Conversion of the acetyl group of the intermediate to a thioamide.
-
Hydrolysis: Hydrolysis of the thioamide to produce racemic 5-Bromo Naproxen.
-
Chiral Resolution: Separation of the racemic mixture to isolate the desired this compound enantiomer.
The overall synthetic scheme is depicted in the workflow diagram below.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for each key step in the synthesis.
Step 1: Friedel-Crafts Acylation of 1-Bromo-2-methoxynaphthalene
This step introduces the acetyl group at the C6 position of the naphthalene ring, which is a crucial precursor to the propionic acid side chain.
Reaction:
1-Bromo-2-methoxynaphthalene + Acetyl Chloride --(AlCl₃)--> 2-Acetyl-5-bromo-6-methoxynaphthalene
Experimental Procedure:
A solution of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent such as 1,2-dichloroethane is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C. To this stirred solution, a solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in the same solvent is added dropwise, maintaining the temperature below 5°C. Acetyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture. After the addition is complete, the mixture is stirred for a specified period (e.g., 15 minutes) and then quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, 2-Acetyl-5-bromo-6-methoxynaphthalene. The product can be further purified by recrystallization.
Step 2 & 3: Willgerodt-Kindler Reaction and Subsequent Hydrolysis
This two-part step transforms the acetyl group into the desired propionic acid moiety. The Willgerodt-Kindler reaction first converts the ketone to a thioamide, which is then hydrolyzed.
Reaction:
2-Acetyl-5-bromo-6-methoxynaphthalene + Sulfur + Morpholine --> Thioamide Intermediate --(H₂O, H⁺/OH⁻)--> rac-5-Bromo Naproxen
Experimental Procedure:
A mixture of 2-Acetyl-5-bromo-6-methoxynaphthalene (1.0 equivalent), elemental sulfur (2.5 equivalents), and morpholine (5.0 equivalents) is heated under reflux for several hours. After the reaction is complete, the excess morpholine is removed under reduced pressure. The resulting crude thioamide is then subjected to hydrolysis without further purification.
For hydrolysis, the crude thioamide is refluxed in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture) for an extended period. After completion of the hydrolysis, the reaction mixture is cooled and acidified (if basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product, racemic 5-Bromo Naproxen, is collected by filtration, washed with water, and dried.
Step 4: Chiral Resolution of rac-5-Bromo Naproxen
The final step involves the separation of the racemic mixture to isolate the (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Experimental Procedure:
The racemic 5-Bromo Naproxen (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol). A chiral resolving agent, such as a chiral amine (e.g., (R)-(-)-1-phenylethylamine or N-methyl-D-glucamine) (0.5 to 1.0 equivalent), is added to the solution. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. This salt is collected by filtration. To obtain the enantiomerically enriched acid, the diastereomeric salt is treated with an acid (e.g., dilute HCl) to protonate the carboxylate and liberate the chiral amine as its salt. The resulting this compound is then extracted with an organic solvent, dried, and the solvent is evaporated. The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral HPLC.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product. Please note that yields are indicative and can vary based on the specific reaction conditions and scale.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 237.09 | White to off-white solid |
| 2-Acetyl-5-bromo-6-methoxynaphthalene | C₁₃H₁₁BrO₂ | 279.13 | Solid |
| rac-5-Bromo Naproxen | C₁₄H₁₃BrO₃ | 309.16 | Solid |
| This compound | C₁₄H₁₃BrO₃ | 309.16 | Solid |
Table 2: Indicative Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Indicative Yield (%) |
| 1. Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1,2-Dichloroethane | 0 - 5 | 70 - 85 |
| 2. Willgerodt-Kindler | Sulfur, Morpholine | Neat or high-boiling solvent | Reflux | 60 - 80 (for two steps) |
| 3. Hydrolysis | H₂SO₄ or NaOH | Ethanol/Water | Reflux | |
| 4. Chiral Resolution | Chiral Amine | Methanol or Ethanol | Room Temperature | 30 - 45 (of theoretical) |
Mandatory Visualization
The logical relationship between the key steps of the synthesis is illustrated in the following diagram.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging but achievable process for skilled researchers. The proposed pathway, involving a Friedel-Crafts acylation, Willgerodt-Kindler reaction, hydrolysis, and subsequent chiral resolution, offers a logical and controllable route to the desired product. Careful optimization of each step is crucial for achieving good yields and high enantiomeric purity. This guide provides a solid foundation for professionals in drug development and chemical research to undertake the synthesis of this important molecule.
(R)-5-Bromo Naproxen: A Comprehensive Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-Bromo Naproxen is the (R)-enantiomer of a brominated derivative of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). While (S)-Naproxen is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, the (R)-enantiomer is widely reported to be devoid of significant COX inhibitory activity and consequently lacks anti-inflammatory properties. This technical guide provides a detailed examination of the biological activity of this compound, primarily inferred from the established pharmacology of (R)-Naproxen. The document summarizes the expected lack of interaction with the canonical COX pathway, explores potential alternative biological activities, and provides detailed experimental protocols for assessing COX inhibition.
Introduction
Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, exerts its therapeutic effects through the inhibition of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] The stereochemistry of the α-methyl group is critical for this inhibitory activity, with the (S)-enantiomer being the active form. The (R)-enantiomer of Naproxen is considered inactive as an anti-inflammatory agent.[2]
5-Bromo Naproxen is a derivative of Naproxen where a bromine atom is introduced at the 5-position of the naphthalene ring. The racemic form, rac-5-Bromo Naproxen, is documented as a key intermediate in the synthesis of modified NSAID analogs.[4] This guide focuses specifically on the biological profile of the (R)-enantiomer, this compound. Due to the scarcity of direct studies on this specific compound, its biological activity is largely extrapolated from the known properties of (R)-Naproxen.
Cyclooxygenase (COX) Inhibition Profile
The primary mechanism of action for Naproxen and other NSAIDs is the inhibition of COX enzymes. However, research consistently demonstrates that the (R)-enantiomer of Naproxen is a significantly less potent inhibitor of both COX-1 and COX-2 compared to the (S)-enantiomer. In fact, some studies indicate that the presence of the (R)-methyl substituent effectively eliminates inhibitory activity.
Table 1: Comparative COX Inhibition Data for Naproxen Enantiomers (Qualitative)
| Compound | Target | Reported Activity |
| (S)-Naproxen | COX-1 | Active Inhibitor |
| COX-2 | Active Inhibitor | |
| (R)-Naproxen | COX-1 | Inactive or Significantly Less Active |
| COX-2 | Inactive or Significantly Less Active | |
| This compound | COX-1 | Expected to be Inactive |
| COX-2 | Expected to be Inactive |
Signaling Pathway: Prostaglandin Synthesis Inhibition by NSAIDs
The canonical pathway for NSAID action involves the blockade of the cyclooxygenase enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. The following diagram illustrates this pathway and the point of inhibition by active NSAIDs like (S)-Naproxen. This compound is not expected to significantly interfere with this pathway.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Potential for Non-COX Biological Activity
Despite its lack of anti-inflammatory effects, some evidence suggests that (R)-Naproxen may not be entirely biologically inert. It has been reported that (R)-Naproxen is more actively metabolized by cytochrome P450 (CYP) enzymes compared to its (S)-enantiomer. This suggests that this compound could potentially interact with various CYP isoforms, which might lead to downstream biological effects or drug-drug interactions. Further research is required to elucidate any specific biological activities of this compound that are independent of COX inhibition.
Experimental Protocols
For researchers wishing to confirm the expected lack of COX inhibitory activity of this compound, the following established protocols for in vitro COX inhibition assays can be adapted.
In Vitro COX-1 and COX-2 Inhibition Assay (Enzymatic)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Heme (cofactor)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a microplate, add the reaction buffer, heme, and the appropriate enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., (S)-Naproxen).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the concentration of the resulting prostaglandin (e.g., PGE2) using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow: Synthesis and Evaluation of this compound
The following diagram outlines a potential workflow for the synthesis and subsequent biological evaluation of this compound.
Caption: A potential workflow for the synthesis and biological evaluation of this compound.
Conclusion
Based on the extensive literature on Naproxen enantiomers, this compound is not expected to be a significant inhibitor of COX-1 or COX-2 and is therefore unlikely to possess anti-inflammatory properties mediated by this mechanism. Its primary interest may lie in its role as a chemical intermediate or in the exploration of potential non-COX-related biological activities, possibly linked to its metabolism by cytochrome P450 enzymes. Further empirical studies are necessary to definitively characterize the complete biological profile of this compound. Researchers investigating this compound should focus on assays that can detect biological activities beyond the canonical prostaglandin synthesis pathway.
References
- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recycling the undesired enantiomer of Naproxen | Resource | RSC Education [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceuticsconference.com [pharmaceuticsconference.com]
(R)-5-Bromo Naproxen: A Literature Review and Technical Guide
Disclaimer: Scientific literature extensively covers Naproxen and its active (S)-enantiomer. However, specific research on the (R)-5-Bromo Naproxen derivative is exceptionally limited. This document provides a comprehensive overview of the parent compound, (S)-Naproxen, as a foundational reference. It further extrapolates potential synthetic pathways, properties, and biological activities for this compound based on existing knowledge of Naproxen and halogenated nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented herein regarding this compound is largely theoretical and awaits experimental validation.
Introduction to Naproxen
Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It is primarily available as its active (S)-enantiomer, which is known to be 28-30 times more active than its (R)-counterpart.[2] Naproxen exhibits analgesic, anti-inflammatory, and antipyretic properties, making it effective for treating pain and inflammation associated with conditions like arthritis, tendinitis, and menstrual cramps.[1]
Physicochemical Properties
The fundamental properties of the parent compound, Naproxen, are well-documented. The introduction of a bromine atom at the 5-position of the naphthalene ring in the (R)-enantiomer would alter these properties. Below is a comparison of the known properties of (S)-Naproxen and the predicted properties for this compound.
| Property | (S)-Naproxen | This compound (Predicted) |
| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₃BrO₃ |
| Molecular Weight | 230.26 g/mol | 309.16 g/mol |
| Appearance | White to off-white crystalline solid | Crystalline solid |
| Melting Point | 152-154 °C[2] | Likely higher than Naproxen due to increased molecular weight and intermolecular forces. |
| Solubility | Practically insoluble in water, soluble in organic solvents like chloroform. | Expected to have lower aqueous solubility and good solubility in organic solvents. |
Synthesis of this compound: A Hypothetical Approach
A specific, validated experimental protocol for the synthesis of this compound is not available in the published literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and known syntheses of Naproxen and its derivatives.
A potential starting material could be 2-acetyl-5-bromo-6-methoxynaphthalene.[3] A multi-step synthesis could then be envisioned to introduce the propionic acid side chain with the desired (R)-stereochemistry. Stereocontrol could be achieved through the use of a chiral auxiliary or an asymmetric catalyst.
Proposed Experimental Protocol (Hypothetical):
-
Preparation of a Chiral Auxiliary Derivative: React 2-acetyl-5-bromo-6-methoxynaphthalene with a chiral auxiliary (e.g., a chiral oxazolidinone) to form an enolate precursor.
-
Asymmetric Alkylation: Treat the chiral enolate with a methylating agent (e.g., methyl iodide) to introduce the methyl group stereoselectively, favoring the (R)-configuration.
-
Hydrolysis: Cleave the chiral auxiliary under acidic or basic conditions to yield this compound.
-
Purification: Purify the final product using techniques such as column chromatography and recrystallization to obtain the desired enantiomer in high purity.
It is important to note that direct bromination of (R)-Naproxen would likely result in a mixture of isomers and is not a recommended synthetic strategy for obtaining the pure 5-bromo derivative.
Biological Activity and Signaling Pathways
The primary mechanism of action of Naproxen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
While no specific biological data exists for this compound, we can speculate on its potential activity based on its structure. The (R)-enantiomer of Naproxen is significantly less active as a COX inhibitor than the (S)-enantiomer.[2] It is plausible that this compound would also exhibit weak COX inhibitory activity.
The addition of a bromine atom could influence its potency, selectivity, and pharmacokinetic profile. Halogenation of NSAIDs has been explored to modify their properties. For instance, the brominated NSAID, Bromfenac, was developed but later withdrawn from the market due to concerns about hepatotoxicity.[5][6] This highlights the need for careful toxicological evaluation of any new halogenated derivatives.
Known Signaling Pathway of Naproxen:
The diagram below illustrates the established signaling pathway for Naproxen, which involves the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis.
Caption: Naproxen's mechanism of action via COX inhibition.
Quantitative Data
Due to the lack of specific research, no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters for this compound can be provided. For reference, the following table summarizes key data for the parent compound, (S)-Naproxen.
| Parameter | (S)-Naproxen |
| COX-1 IC₅₀ | ~0.1 µM |
| COX-2 IC₅₀ | ~0.2 µM |
| Protein Binding | >99% |
| Elimination Half-life | 12-17 hours |
| Metabolism | Hepatic (primarily by CYP2C9 and CYP1A2) |
Experimental Workflows
The following diagram outlines a general experimental workflow for the synthesis and evaluation of a novel Naproxen derivative like this compound.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery of (R)-5-Bromo Naproxen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Bromo Naproxen, a halogenated derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) Naproxen, represents an intriguing molecule for researchers in medicinal chemistry and drug development. While not a commercially available therapeutic agent itself, it serves as a crucial chemical intermediate and a subject of scientific inquiry into the structure-activity relationships of NSAIDs. This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and potential biological implications of this compound, drawing from available data and analogous chemical literature.
Physicochemical Properties
This compound, also known as (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, is classified as a pharmaceutical impurity of Naproxen. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₃BrO₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 309.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 84236-26-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Neat | --INVALID-LINK-- |
| Synonyms | (S)-5-Bromo Naproxen, Naproxen Impurity C (EP), 5-Bromonaproxen | --INVALID-LINK-- |
Hypothetical Synthesis of this compound
To achieve the desired (R)-enantiomer, a stereoselective synthesis would be necessary. The following proposed workflow starts with the optically pure (S)-Naproxen, which is the commercially available, therapeutically active enantiomer. It is important to note that the direct bromination of (S)-Naproxen may lead to a mixture of products, and purification would be critical.
Proposed Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
1. Esterification of (S)-Naproxen:
-
To a solution of (S)-Naproxen (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the methyl ester of (S)-Naproxen.
2. Bromination of (S)-Naproxen Methyl Ester:
-
Dissolve the (S)-Naproxen methyl ester (1 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the reaction mixture under inert atmosphere for 2-4 hours, monitoring by TLC.
-
Alternatively, electrophilic aromatic substitution can be attempted using bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at low temperatures.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude brominated product.
3. Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the 5-bromo isomer.
4. Hydrolysis:
-
Dissolve the purified this compound methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and recrystallize from a suitable solvent system to obtain pure this compound.
Biological Activity and Signaling Pathways
There is currently no specific data available in the public domain detailing the biological activity or the signaling pathways directly affected by this compound. However, based on the well-established mechanism of action of Naproxen, we can infer its likely biological targets.
Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory, analgesic, and antipyretic effects of Naproxen are primarily attributed to the inhibition of prostaglandin synthesis.
The introduction of a bromine atom at the 5-position of the naphthalene ring could potentially alter the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation can affect a drug's lipophilicity, metabolic stability, and binding affinity to its target enzymes. It is plausible that this compound retains some affinity for COX enzymes, but the extent of inhibition and its selectivity for COX-1 versus COX-2 would require experimental validation.
Known Signaling Pathway of Naproxen
The primary signaling pathway influenced by Naproxen is the arachidonic acid cascade, leading to the downstream production of various prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by Naproxen.
Conclusion
This compound is a halogenated derivative of Naproxen that holds interest primarily as a research chemical and an impurity standard. While its specific biological activities have not been extensively documented, its structural similarity to Naproxen suggests a potential interaction with the cyclooxygenase enzymes. The synthesis of this compound is achievable through established organic chemistry methodologies, likely involving the stereoselective bromination of a protected Naproxen precursor. Further research is warranted to fully elucidate the pharmacological profile of this compound and to understand how the introduction of a bromine atom at the 5-position influences its interaction with biological targets. Such studies could provide valuable insights into the structure-activity relationships of NSAIDs and guide the design of novel anti-inflammatory agents with improved efficacy and safety profiles.
References
(R)-5-Bromo Naproxen Structural Analogs: A Technical Guide to Synthesis, Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naproxen, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), continues to be a scaffold of significant interest for the development of novel therapeutic agents with improved efficacy and safety profiles. This technical guide focuses on (R)-5-Bromo Naproxen and its structural analogs, exploring their synthesis, biological activities, and underlying mechanisms of action. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of related analogs, offering valuable insights into the structure-activity relationships of halogenated and other substituted naproxen derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.
Introduction
Naproxen functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] The therapeutic utility of naproxen is, however, associated with gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme which plays a protective role in the gastric mucosa.[3] This has driven the exploration of naproxen analogs with modified structures to achieve greater COX-2 selectivity or to engage other anti-inflammatory targets, thereby potentially reducing adverse effects.
The introduction of a bromine atom at the 5-position of the naphthalene ring of naproxen, creating this compound, represents a structural modification that could influence its physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to modulate parameters such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will delve into the known activities of various naproxen analogs to infer the potential impact of such modifications.
Synthesis of this compound and Analogs
Proposed Synthesis Route for this compound:
A potential route could start from 2-acetyl-6-methoxynaphthalene. This starting material can be brominated at the 5-position of the naphthalene ring. Subsequent steps would then follow a modified naproxen synthesis pathway to introduce the propionic acid moiety and resolve the racemic mixture to obtain the (R)-enantiomer.
Biological Activity of Naproxen Analogs
The anti-inflammatory activity of naproxen and its analogs is primarily attributed to the inhibition of COX enzymes. However, recent studies have revealed that some derivatives may also exert their effects through other pathways, such as the inhibition of the NLRP3 inflammasome and modulation of NF-κB signaling.[5][6]
Cyclooxygenase (COX) Inhibition
The majority of research on naproxen analogs focuses on their COX inhibitory activity. The goal is often to enhance selectivity for COX-2, which is inducible during inflammation, over COX-1, which is involved in physiological functions.
Table 1: COX Inhibitory Activity of Selected Naproxen Analogs
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Naproxen | oCOX-1 | 0.34 | 0.53 | [7] |
| mCOX-2 | 0.18 | [7] | ||
| p-Ethyl Naproxen Analog | mCOX-2 | 0.67 | >37 | [7] |
| p-Methylthio Naproxen Analog | mCOX-2 | 0.77 | >32 | [7] |
| MAS-1696 (Naproxen-guaiacol chimera) | COX-1 | 3.21 µg/mL | 1.1 | [8] |
| COX-2 | 2.92 µg/mL | [8] |
Note: Direct comparative IC50 values for this compound are not available in the reviewed literature. The data presented is for other structural analogs to provide context on structure-activity relationships.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Some naproxen derivatives have been identified as inhibitors of this pathway.
Table 2: NLRP3 Inflammasome Inhibitory Activity of a Naproxen Derivative
| Compound | Assay | IC50 (µM) | Reference |
| A22 (Naproxen-cinnamic acid derivative) | Nitric Oxide Release in RAW264.7 cells | 7.38 ± 1.96 | [6] |
This finding suggests that the anti-inflammatory effects of certain naproxen analogs may extend beyond COX inhibition.
Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[9] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory mediators. Some naproxen derivatives have been shown to inhibit the activation of the NF-κB signaling pathway.[5][6]
Caption: Canonical NF-κB Signaling Pathway.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1), often from Toll-like receptor activation leading to increased NLRP3 and pro-IL-1β expression via NF-κB, and an activation signal (Signal 2) from various stimuli that triggers the assembly of the inflammasome complex.[10]
Caption: NLRP3 Inflammasome Activation Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of naproxen analogs.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the left hind paw of each rat is measured using a plethysmometer.
-
The test compounds, vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a specific time (e.g., 30 or 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.[5]
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme in a reaction buffer containing a heme cofactor at 37°C.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by adding a stopping solution (e.g., stannous chloride).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro NLRP3 Inflammasome Activation Assay
This assay is used to evaluate the inhibitory effect of compounds on the NLRP3 inflammasome in cell culture.
-
Cell Line: Murine macrophages (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs).
-
Procedure:
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Treatment: The cells are then treated with the test compound for a specific duration.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP or nigericin.
-
Sample Collection: The cell culture supernatant is collected.
-
-
Data Analysis: The concentration of secreted IL-1β in the supernatant is measured using an ELISA kit. The inhibitory effect of the compound is determined by comparing the IL-1β levels in treated cells to those in untreated control cells.
Experimental and Drug Discovery Workflow
The development of novel this compound analogs would typically follow a structured workflow from initial design to preclinical evaluation.
Caption: General Drug Discovery Workflow.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound and its structural analogs. While direct experimental data on the lead compound is scarce, the information compiled on related derivatives offers a solid foundation for future research. The detailed experimental protocols and pathway diagrams serve as practical tools for scientists in the field.
Future research should focus on the synthesis and systematic biological evaluation of this compound and its close analogs. Key areas of investigation should include:
-
Quantitative assessment of COX-1 and COX-2 inhibition to determine the impact of the 5-bromo substitution on potency and selectivity.
-
Evaluation of activity against other inflammatory targets , such as the NLRP3 inflammasome, to explore potential multi-target mechanisms of action.
-
In vivo studies to assess the anti-inflammatory efficacy and gastrointestinal safety profile.
-
Computational modeling and docking studies to rationalize structure-activity relationships and guide the design of new, more potent, and safer analogs.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives as next-generation anti-inflammatory agents can be elucidated.
References
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]
- 5. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]
- 6. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition [mdpi.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(R)-5-Bromo Naproxen: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of (R)-5-Bromo Naproxen, a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the chemical and physical properties, detailed experimental protocols for synthesis and analysis, and the likely mechanism of action of this compound.
Chemical and Physical Properties
This compound is the (R)-enantiomer of 5-Bromo Naproxen. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the following table summarizes its known and inferred properties based on data for the racemate and the (S)-enantiomer.
| Property | Value | Source |
| CAS Number | Not explicitly found for (R)-enantiomer. | |
| 27655-95-4 (for rac-5-Bromo Naproxen) | N/A | |
| 84236-26-0 (for (S)-5-Bromo Naproxen) | [1][2] | |
| IUPAC Name | (2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | Inferred |
| Molecular Formula | C₁₄H₁₃BrO₃ | [1][2] |
| Molecular Weight | 309.16 g/mol | [1] |
| Melting Point | 155-157 °C (for (S)-enantiomer) | [3] |
| Appearance | White to off-white powder (inferred) | N/A |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water (inferred from Naproxen) | [4] |
| Purity | Typically >98% for research-grade chemicals | N/A |
| Optical Rotation | Expected to be equal in magnitude and opposite in sign to (S)-5-Bromo Naproxen | N/A |
Experimental Protocols
Enantioselective Synthesis of this compound
Materials:
-
(R)-Naproxen
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve (R)-Naproxen in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final product.
Chiral HPLC Analysis of this compound
To determine the enantiomeric purity of the synthesized this compound, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed. The following protocol is adapted from established methods for the chiral separation of Naproxen and its derivatives.[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based column like CHIRALCEL® OD-H or Lux® Amylose-1)
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) or acetic acid. A typical starting ratio would be 90:10 (n-hexane:isopropanol) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order will depend on the specific chiral stationary phase used.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Mechanism of Action and Signaling Pathway
The pharmacological activity of Naproxen is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation, pain, and fever.[9][10] There are two main isoforms of this enzyme, COX-1 and COX-2. While the (S)-enantiomer of Naproxen is a potent inhibitor of both COX-1 and COX-2, the (R)-enantiomer is significantly less active.[11]
It is highly probable that this compound retains this mechanism of action, acting as a reversible inhibitor of COX enzymes. The addition of a bromine atom at the 5-position of the naphthalene ring may modulate its potency and selectivity towards the COX isoforms.
The signaling pathway initiated by inflammatory stimuli leading to the production of prostaglandins and its inhibition by Naproxen derivatives is depicted below.
Conclusion
This compound is a chiral derivative of Naproxen with potential applications in the study of NSAID mechanisms and as a building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific enantiomer is scarce, this guide provides a comprehensive overview based on the available information for related compounds. The proposed protocols for its synthesis and analysis, along with the elucidation of its likely mechanism of action, offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further investigation is warranted to fully characterize the physicochemical properties and pharmacological profile of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. [Bromo Naproxen (25 mg) ((2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid)] - CAS [84236-26-0] [store.usp.org]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 6. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 11. Effect of R and S enantiomers of naproxen on aggregation and thromboxane production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (R)-5-Bromo Naproxen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-5-Bromo Naproxen. Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this guide combines data from closely related analogs, theoretical predictions, and established spectroscopic principles to offer a robust reference for researchers. The information presented herein is intended to support drug development, quality control, and analytical method development efforts.
Chemical Structure and Properties
This compound is a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The introduction of a bromine atom at the 5-position of the naphthalene ring is expected to modulate its physicochemical and pharmacological properties.
| Property | Value |
| Chemical Name | (R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
| Molecular Formula | C₁₄H₁₃BrO₃ |
| Molecular Weight | 309.16 g/mol |
| CAS Number | Not available for the (R)-enantiomer specifically. The racemic mixture, rac-5-Bromo Naproxen, is registered under CAS number 27655-95-4.[1] |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is inferred from the known spectra of Naproxen and the general effects of bromine substitution on aromatic systems.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and propanoic acid moieties. The bromine at the 5-position will significantly influence the chemical shifts of the aromatic protons compared to Naproxen.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 | Singlet | 1H | -COOH | The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration. |
| ~7.8-8.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine. |
| ~7.6-7.8 | Multiplet | 2H | Ar-H | Remaining aromatic protons. |
| ~7.2-7.4 | Multiplet | 2H | Ar-H | Remaining aromatic protons. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons. |
| ~3.8 | Quartet | 1H | -CH(CH₃)COOH | Methine proton of the propanoic acid group. |
| ~1.6 | Doublet | 3H | -CH(CH₃)COOH | Methyl protons of the propanoic acid group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon attached to the bromine atom will experience a significant downfield shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~175 | C=O | Carboxylic acid carbon. |
| ~155-160 | C-OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~130-140 | Quaternary Ar-C | Aromatic quaternary carbons. |
| ~110-130 | Ar-CH | Aromatic methine carbons. |
| ~115 | C-Br | Aromatic carbon attached to the bromine. |
| ~55 | -OCH₃ | Methoxy carbon. |
| ~45 | -CH(CH₃)COOH | Methine carbon of the propanoic acid group. |
| ~18 | -CH(CH₃)COOH | Methyl carbon of the propanoic acid group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (acid and ether) |
| ~1030 | Medium | C-O stretch (ether) |
| ~850-900 | Medium | Ar-H bend (out-of-plane) |
| ~600-700 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 308/310 | ~50 / ~50 | [M]⁺ (Molecular ion) |
| 263/265 | ~100 / ~100 | [M - COOH]⁺ |
| 184 | ~40 | [M - Br - COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Use a spectral width of approximately 250 ppm.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good spectrum for quaternary carbons.
-
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Solid State (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) is a common ionization technique for this type of molecule.
-
Sample Preparation :
-
Direct Infusion : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
LC-MS : Dissolve the sample in the mobile phase and inject it onto an appropriate HPLC column for separation before introduction into the mass spectrometer.
-
-
Acquisition :
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For EI, a standard electron energy of 70 eV is typically used.
-
-
Data Processing : The data system will display the mass spectrum as a plot of relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, alongside standardized experimental protocols for their acquisition. While empirical data for this specific molecule is not widely published, the information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical sciences. It is recommended that any experimentally obtained data be rigorously compared with these predictions to confirm the identity and purity of synthesized this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-5-Bromo Naproxen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (R)-5-Bromo Naproxen, a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This compound serves as a valuable intermediate in the development of novel therapeutic agents and pharmacological probes. The synthetic strategy presented herein involves a multi-step sequence commencing with the Friedel-Crafts acylation of 1-bromo-2-methoxynaphthalene, followed by conversion to the racemic α-arylpropionic acid, and culminating in the chiral resolution to isolate the desired (R)-enantiomer. An alternative stereospecific approach is also discussed. This protocol includes comprehensive experimental procedures, tabulated data for key intermediates and the final product, and graphical representations of the synthetic workflow.
Introduction
Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a widely used NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. The introduction of a bromine atom at the 5-position of the naphthalene ring offers a strategic handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new chemical entities with potentially altered pharmacokinetic and pharmacodynamic profiles. The (R)-enantiomer of 5-Bromo Naproxen is a specific chiral building block of interest for targeted drug design and discovery. This application note details a robust laboratory-scale synthesis of this compound.
Chemical Properties and Data
A summary of the key chemical and physical properties of the target compound and its precursors is provided in the tables below for easy reference and comparison.
Table 1: Properties of Key Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 237.09 | White to off-white crystalline powder | 82-85 |
| (R)-(+)-2-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | Colorless to light yellow liquid | N/A |
| 2-Acetyl-5-bromo-6-methoxynaphthalene | C₁₃H₁₁BrO₂ | 279.13 | Off-white to yellow solid | 135-138 |
| rac-5-Bromo Naproxen | C₁₄H₁₃BrO₃ | 309.16 | White to off-white solid | N/A |
Table 2: Properties of this compound
| Property | Value |
| Chemical Name | (2R)-2-(5-Bromo-6-methoxy-2-naphthyl)propanoic acid |
| Synonyms | (R)-5-Bromonaproxen |
| CAS Number | Not available for (R)-enantiomer, (S)-enantiomer is 84236-26-0 |
| Molecular Formula | C₁₄H₁₃BrO₃ |
| Molecular Weight | 309.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Optical Rotation [α]D | -46±4° (c = 1 in chloroform) (value inferred from (S)-enantiomer) |
| Purity (HPLC) | ≥98.0% |
Experimental Protocols
Two primary synthetic routes for obtaining this compound are presented. Route 1 involves a stereospecific synthesis with a chiral acylating agent, while Route 2 describes the synthesis of the racemic mixture followed by chiral resolution.
Route 1: Stereospecific Synthesis of this compound
This route aims to directly synthesize the (R)-enantiomer by employing a chiral starting material. It should be noted that Friedel-Crafts reactions with chiral acyl halides can sometimes proceed with low yields and a degree of racemization.
Step 1a: Synthesis of (R)-2-chloro-1-(5-bromo-6-methoxy-2-naphthyl)propan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add (R)-(+)-2-chloropropionyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 1-bromo-2-methoxynaphthalene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-chloro-1-(5-bromo-6-methoxy-2-naphthyl)propan-1-one.
Step 1b: Rearrangement and Hydrolysis to this compound
The conversion of the α-haloketone intermediate to the corresponding α-arylpropionic acid can be achieved through various methods, such as the Favorskii rearrangement or a sequence involving ketalization, rearrangement, and hydrolysis. A general procedure for the latter is outlined below.
-
The α-haloketone from the previous step is dissolved in a suitable solvent such as methanol containing trimethyl orthoformate.
-
An acid catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux to form the corresponding ketal.
-
The ketal is then subjected to a Lewis acid-catalyzed rearrangement (e.g., using zinc chloride in toluene) to yield the methyl ester of this compound.
-
The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide in a methanol/water mixture) followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Synthesis of Racemic 5-Bromo Naproxen and Chiral Resolution
This route involves the preparation of the racemic mixture of 5-Bromo Naproxen, followed by separation of the enantiomers.
Step 2a: Synthesis of 2-Acetyl-5-bromo-6-methoxynaphthalene
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.3 eq.) in anhydrous nitrobenzene at 0-5 °C.
-
To this suspension, add a solution of 1-bromo-2-methoxynaphthalene (1.0 eq.) in anhydrous nitrobenzene dropwise with stirring.
-
Add acetyl chloride (1.2 eq.) dropwise, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the nitrobenzene by steam distillation.
-
The solid residue is then purified by recrystallization from ethanol to yield 2-acetyl-5-bromo-6-methoxynaphthalene.
Step 2b: Synthesis of rac-5-Bromo Naproxen via Willgerodt-Kindler Reaction
-
A mixture of 2-acetyl-5-bromo-6-methoxynaphthalene (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.) is heated to reflux (around 130-140 °C) for 6-8 hours.
-
Cool the reaction mixture and add ethanol.
-
The intermediate thiomorpholide is hydrolyzed by adding a solution of sodium hydroxide (e.g., 20% aqueous solution) and refluxing for 12-18 hours.
-
After cooling, the reaction mixture is diluted with water and washed with diethyl ether to remove neutral impurities.
-
The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the crude racemic 5-Bromo Naproxen.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization.
Step 2c: Chiral Resolution of rac-5-Bromo Naproxen
-
Dissolve the racemic 5-Bromo Naproxen (1.0 eq.) and a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine, 0.5-1.0 eq.) in a suitable hot solvent (e.g., methanol, ethanol, or acetone).
-
Allow the solution to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
Treat the purified diastereomeric salt with an aqueous acid (e.g., 2M HCl) to liberate the free this compound.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting solid is the enantiomerically enriched this compound.
Visualized Workflows
The following diagrams illustrate the synthetic pathways described above.
Caption: Stereospecific synthesis of this compound.
Caption: Synthesis of racemic 5-Bromo Naproxen and subsequent chiral resolution.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of this compound. While the stereospecific route offers a more direct approach, the synthesis of the racemate followed by chiral resolution may be more practical and higher yielding. The choice of method will depend on the availability of chiral starting materials and the specific requirements of the research. The provided data and workflows are intended to facilitate the successful synthesis and characterization of this important molecule for applications in medicinal chemistry and drug development.
Application Notes and Protocols for the Purification of (R)-5-Bromo Naproxen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (R)-5-Bromo Naproxen. The methodologies described are based on established techniques for the purification of Naproxen and its derivatives. These protocols are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a brominated derivative of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). As with many chiral drugs, the pharmacological activity and toxicological profile of its enantiomers can differ significantly. Therefore, the purification of the desired (R)-enantiomer from a racemic mixture or from impurities generated during synthesis is a critical step in its development. This document outlines three primary methods for the purification of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Flash Column Chromatography.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound. It is important to note that these values are illustrative and may require optimization for specific sample matrices and scales.
Table 1: Chiral HPLC Purification Parameters (Illustrative)
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Amylose-1) |
| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)[1] |
| Flow Rate | 0.65 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection | UV at 230 nm |
| Expected Purity | >99% enantiomeric excess (e.e.) |
| Scale | Analytical to Preparative |
Table 2: Diastereomeric Salt Crystallization Parameters (Illustrative)
| Parameter | Condition |
| Resolving Agent | Enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) |
| Solvent | Acetonitrile/Water or other suitable solvent mixture |
| Temperature | Controlled cooling from elevated temperature to room temperature or below |
| Stoichiometry | Equimolar or sub-stoichiometric (Pope-Peachy method) |
| Expected Purity | >98% diastereomeric excess (d.e.), convertible to >98% e.e. |
| Scale | Milligram to multi-gram |
Table 3: Flash Column Chromatography Parameters (Illustrative)
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl acetate/n-heptane gradient (e.g., 1:5 to 1:2 v/v)[2] |
| Loading | Dry or wet loading of crude sample |
| Detection | TLC with UV visualization or HPLC analysis of fractions |
| Expected Purity | >98% chemical purity |
| Scale | Milligram to multi-gram |
Experimental Protocols
Protocol 1: Chiral HPLC Purification
This protocol describes the separation of (R)- and (S)-5-Bromo Naproxen enantiomers using High-Performance Liquid Chromatography with a chiral stationary phase.
Materials:
-
Racemic or enriched 5-Bromo Naproxen
-
HPLC-grade methanol, water, and acetic acid
-
Chiral HPLC column (e.g., Lux Amylose-1, 150 x 4.6 mm, 5 µm)[1]
-
HPLC system with UV detector
-
Filtration apparatus for sample and mobile phase preparation
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, water, and acetic acid in a ratio of 85:15:0.1 (v/v/v).[1] Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. The two enantiomers will separate and elute at different retention times.
-
Fraction Collection: If using a preparative or semi-preparative system, collect the fraction corresponding to the this compound peak.
-
Analysis: Analyze the collected fraction using the same HPLC method to determine the enantiomeric purity.
-
Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
Protocol 2: Diastereomeric Salt Crystallization
This protocol outlines the resolution of racemic 5-Bromo Naproxen by forming diastereomeric salts with a chiral amine.
Materials:
-
Racemic 5-Bromo Naproxen
-
Enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine, brucine, or quinidine)
-
Suitable solvent system (e.g., acetonitrile/water, ethanol, methanol)
-
Crystallization vessel with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Acidic solution (e.g., 1 M HCl) for salt breaking
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Salt Formation:
-
Dissolve the racemic 5-Bromo Naproxen in a minimal amount of a suitable solvent at an elevated temperature.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Add the solution of the resolving agent to the 5-Bromo Naproxen solution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be beneficial.
-
The diastereomeric salt of one enantiomer should preferentially crystallize.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The mother liquor will be enriched in the other diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with 1 M HCl to a pH of approximately 1-2 to break the salt.
-
Separate the organic layer, which now contains the free this compound.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
-
-
Purity Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 3: Flash Column Chromatography
This protocol is suitable for the purification of this compound from non-chiral impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Ethyl acetate and n-heptane
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Pack a glass column with silica gel using a slurry of n-heptane.
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 100% n-heptane).
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% n-heptane to a 1:2 mixture of ethyl acetate:n-heptane.[2]
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical relationship in diastereomeric salt crystallization.
References
Application Notes: (R)-5-Bromo Naproxen as a Chiral Building Block
Introduction
(R)-5-Bromo Naproxen, or (R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, is a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1] While the (S)-enantiomer of Naproxen is known for its potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, the (R)-enantiomer is significantly less active and has been associated with hepatotoxicity.[2] However, the unique stereochemistry of this compound, combined with the reactive bromine atom on the naphthalene ring, makes it a valuable and specialized chiral building block in medicinal chemistry and drug development.
The introduction of a bromine atom at the 5-position enhances the molecule's reactivity, providing a versatile handle for further functionalization through various cross-coupling reactions.[1] This allows researchers to synthesize novel Naproxen analogs and other complex molecules with defined stereochemistry. These derivatives can be explored for altered pharmacokinetic profiles, improved therapeutic efficacy, reduced side effects, or entirely new biological activities.[1][3] For example, derivatives of naproxen have been investigated for enhanced anti-inflammatory and analgesic properties with reduced ulcerogenic effects, and for novel applications such as antiviral agents.[4][5][6]
Key Applications:
-
Synthesis of Novel NSAID Analogs: Used as a starting material to develop next-generation anti-inflammatory agents with potentially improved safety profiles (e.g., reduced gastrointestinal toxicity).[3][4]
-
Development of Targeted Therapeutics: The bromo-functional group allows for conjugation to other pharmacophores or targeting moieties to create drugs with specific activities beyond COX inhibition.
-
Fragment-Based Drug Design: Serves as a chiral fragment for building more complex molecules aimed at various biological targets, such as viral proteins or other enzymes.[5]
-
Probes for Mechanistic Studies: Synthesizing labeled or functionalized versions of Naproxen to study its mechanism of action and off-target effects.
Physicochemical and Biological Data
Table 1: Physicochemical Properties of Naproxen Enantiomers
| Property | (S)-(+)-Naproxen | (R)-(-)-Naproxen | Reference(s) |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₄O₃ | [7] |
| Molecular Weight | 230.26 g/mol | 230.26 g/mol | [7][8] |
| Melting Point | 152-154 °C | Not specified | |
| Optical Activity | [α]25/D +66° (c=1 in chloroform) | Not specified | |
| Biological Activity | Potent, non-selective COX-1/COX-2 inhibitor | ~30 times less active than (S)-enantiomer | [8] |
| Primary Side Effect | Gastrointestinal complications | Hepatotoxicity |[2][3] |
Table 2: Example Biological Activity of Synthesized Naproxen Derivatives This table presents data on novel Naproxen-amino acid derivatives to illustrate the potential for creating analogs with enhanced therapeutic profiles.
| Compound | Anti-inflammatory Potency (vs. Naproxen) | Analgesic Potency (% activity after 120 min) | Ulcerogenic Effect | Reference(s) |
|---|---|---|---|---|
| Naproxen (Reference) | 1.0x | Not specified | Moderate gastric ulceration | [4] |
| Compound 8 (Derivative) | ~1.4x | 84.3% | Negligible | [4] |
| Compound 10 (Derivative) | Not specified | 81.4% | Negligible | [4] |
| Compound 14 (Derivative) | Not specified | 81.4% | Negligible | [4] |
| Compound 16 (Derivative) | ~1.4x | Not specified | Negligible |[4] |
Visualizations
References
- 1. 27655-95-4(rac-5-Bromo Naproxen) | Kuujia.com [kuujia.com]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. moleculardepot.com [moleculardepot.com]
Application Notes & Protocols for the Derivatization of (R)-5-Bromo Naproxen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and versatile methods for the chemical derivatization of (R)-5-Bromo Naproxen. This compound serves as a valuable starting material in medicinal chemistry and drug discovery, offering two primary sites for modification: the carboxylic acid group and the bromo substituent on the naphthalene ring. The protocols outlined below enable the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies, the development of prodrugs, and the creation of chemical probes for target identification and validation.
This compound is a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] The introduction of a bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, significantly expanding the synthetic possibilities beyond simple modifications of the carboxylic acid.[1]
Section 1: Derivatization via the Carboxylic Acid Group
The carboxylic acid moiety of this compound is readily modified through standard coupling reactions to form amides and esters. These modifications are often employed to create prodrugs with altered solubility or pharmacokinetic profiles, or to attach linkers for further conjugation.[2][3]
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide. This is a robust method suitable for a wide range of amines.
Experimental Workflow Diagram
Caption: Workflow for two-step amide synthesis from this compound.
Methodology:
-
Acyl Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Re-dissolve the crude this compound acyl chloride in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Typical Value / Reagent | Purpose |
| Starting Material | This compound | Carboxylic acid source |
| Chlorinating Agent | Oxalyl Chloride / SOCl₂ | Converts carboxylic acid to acyl chloride |
| Catalyst | DMF (catalytic) | Activates the chlorinating agent |
| Amine | Primary or Secondary Amine | Nucleophile for amide bond formation |
| Base | Triethylamine (Et₃N) | Scavenges HCl byproduct |
| Solvent | Dichloromethane (DCM), anhydrous | Aprotic solvent for reaction |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions |
| Purification | Flash Column Chromatography | Isolates the pure amide product |
Section 2: Derivatization via the Bromo Group
The bromine atom on the naphthalene core is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for coupling the aryl bromide with a boronic acid or boronic ester, creating a biaryl structure.[4][5] This is a common strategy in medicinal chemistry to explore SAR by modifying the aromatic system.[6][7]
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura cross-coupling of this compound.
Methodology:
Note: The carboxylic acid group of Naproxen can interfere with the basic conditions of the Suzuki reaction. It is highly recommended to protect it first, for example, as a methyl or ethyl ester.
-
Reaction Setup:
-
To a reaction vessel, add the this compound ester (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[4][8]
-
Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
-
Reaction Execution:
-
Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If desired, the ester protecting group can be removed by hydrolysis (e.g., using LiOH in THF/water) to yield the free carboxylic acid.
-
| Parameter | Typical Value / Reagent | Purpose |
| Substrate | This compound (Ester protected) | Aryl bromide coupling partner |
| Coupling Partner | Arylboronic Acid / Ester | Source of the new aryl group |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Reaction medium |
| Temperature | 80 - 100 °C | Provides energy for catalytic cycle |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst |
Protocol 3: Sonogashira Cross-Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne.[9] This is an excellent method for installing an alkyne handle, which can be used for further "click chemistry" derivatization or as a component of a biologically active molecule.[10][11]
Experimental Workflow Diagram
Caption: Workflow for Sonogashira coupling of this compound.
Methodology:
Note: As with the Suzuki reaction, prior protection of the carboxylic acid as an ester is recommended.
-
Reaction Setup:
-
To a reaction vessel, add the this compound ester (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[11]
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add an amine base, which often serves as both the base and part of the solvent system (e.g., triethylamine or diisopropylethylamine).
-
Finally, add the terminal alkyne (1.2-1.5 eq).
-
-
Reaction Execution:
-
Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Stir the reaction at room temperature or with gentle heating (up to 60°C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours). Copper-free conditions have also been developed, which may be beneficial for biological applications.[12][13]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove metal salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
The ester can be deprotected via hydrolysis if the free acid is the desired final product.
-
| Parameter | Typical Value / Reagent | Purpose |
| Substrate | This compound (Ester protected) | Aryl bromide coupling partner |
| Coupling Partner | Terminal Alkyne | Source of the alkynyl group |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Primary palladium catalyst |
| Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst for the Sonogashira reaction |
| Base | Triethylamine (Et₃N), DIPEA | Activates the alkyne and scavenges HBr |
| Solvent | THF, DMF | Reaction medium |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions |
Section 3: Application in Bioorthogonal Chemistry
Derivatives of this compound can be functionalized with "click chemistry" handles, such as azides or alkynes.[14] These bioorthogonal groups allow for covalent ligation to other molecules in complex biological systems without interfering with native biochemical processes.[15][16] The Sonogashira coupling described in Protocol 3 is an excellent way to install a terminal alkyne. This alkyne-modified Naproxen can then be used in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorescent dyes, affinity tags, or other biomolecules.
Logical Relationship Diagram
Caption: Strategy for creating and applying a bioorthogonal Naproxen probe.
References
- 1. 27655-95-4(rac-5-Bromo Naproxen) | Kuujia.com [kuujia.com]
- 2. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (R)-5-Bromo Naproxen
These application notes provide detailed methodologies for the analytical characterization of (R)-5-Bromo Naproxen, a key intermediate and derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation
HPLC is a fundamental technique for assessing the purity of this compound and for separating it from related substances, including its (S)-enantiomer and the parent drug, Naproxen.
1.1. Achiral Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound and separating it from Naproxen.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Shim-pack CLC ODS (C18), 5 µm, 250 mm x 4.6 mm i.d.[1].
-
Mobile Phase: A mixture of methanol and water (80:20, v/v) containing 50 mmol/L lactic acid, with the pH adjusted to 2.5 using perchloric acid[1].
-
Flow Rate: 0.8 mL/min[1].
-
Detection: UV at 271 nm[1].
-
Internal Standard: Benzoic acid can be used as an internal standard for quantitative analysis[1].
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 20 µL.
Data Presentation:
| Compound | Retention Time (min) | Linearity Range (mg/L) | Accuracy (%) | RSD (%) |
| Naproxen | Not specified | 5-100 | 99.83 - 102.07 | < 2.58 |
| Bromo-substituted Naproxen | Not specified | 5-100 | 99.00 - 100.83 | < 3.64 |
Data adapted from a method for Naproxen and its bromo-substituted compound[1]. Retention times will need to be experimentally determined.
1.2. Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of this compound by separating it from its (S)-enantiomer. Polysaccharide-based chiral stationary phases are effective for this separation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Lux Amylose-1, 5 µm, 150 mm x 4.6 mm[2][3]. Other polysaccharide-based columns like Chiralpak AS-3R can also be effective[3].
-
Mobile Phase: A mixture of Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)[3]. The ratio of methanol to water can be optimized to improve resolution.
-
Flow Rate: 0.65 mL/min[3].
-
Detection: UV at 230 nm[3].
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 5 mg/mL. Ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
Data Presentation:
| Parameter | Value |
| Limit of Detection (LOD) for R-naproxen | 0.6 µg/mL |
| Limit of Quantitation (LOQ) for R-naproxen | 2 µg/mL |
| Reportable Range | 0.05 - 3% (of a 5 mg/mL eutomer concentration) |
Data based on a method for the chiral impurity of Naproxen[3].
Workflow for HPLC Analysis of this compound
Caption: Workflow for achiral and chiral HPLC analysis.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the molecular structure, including the position of the bromine atom and the stereochemistry.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)[4][5].
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Reference: Tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~1.6 | d |
| -OCH₃ | ~4.0 | s |
| -CH- | ~3.9 | q |
| Aromatic Protons | 7.1 - 8.4 | m |
| -COOH | >10 | br s |
Note: The exact chemical shifts and coupling constants need to be determined experimentally. The aromatic region will be complex due to the bromine substitution.
2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, for example, a quadrupole mass spectrometer with an electron ionization (EI) source[6].
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Direct probe for solid samples or coupled with a liquid chromatograph (LC-MS)[6].
Expected Mass Spectral Data:
| Ion | m/z |
| [M]⁺ (Molecular Ion for C₁₄H₁₃BrO₃) | 308/310 (due to bromine isotopes) |
| [M - COOH]⁺ | 263/265 |
| [M - CH(CH₃)COOH]⁺ | 235/237 |
The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Logical Flow for Structural Elucidation
Caption: Process for structural confirmation and purity analysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used for quantitative analysis and to determine the maximum wavelength of absorption (λmax), which is useful for setting the detection wavelength in HPLC.
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Procedure: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 400 nm to determine the λmax. For quantitative analysis, prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.
Data Presentation:
| Parameter | Expected Value |
| λmax in Methanol | ~271 nm |
| Linearity Range (µg/mL) | 10-35 |
Data adapted from methods for Naproxen[7]. The λmax may shift slightly due to the bromo-substitution.
These protocols provide a comprehensive framework for the analytical characterization of this compound. It is recommended that all analytical methods be validated according to ICH guidelines to ensure accuracy, precision, specificity, linearity, and robustness.
References
- 1. [Separation and determination of naproxen by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naproxen(22204-53-1) 1H NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001923) [hmdb.ca]
- 6. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
Application Note: Chiral Separation of (R)-5-Bromo Naproxen Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Naproxen, a non-steroidal anti-inflammatory drug (NSAID), exists as two enantiomers, (S)-Naproxen and (R)-Naproxen. The pharmacological activity resides primarily in the (S)-enantiomer, while the (R)-enantiomer is considered a chiral impurity and can be hepatotoxic.[1][2] Therefore, the enantiomeric separation and purity assessment of Naproxen and its derivatives are crucial in drug development and quality control. This application note details a high-performance liquid chromatography (HPLC) method for the chiral separation of (R)-5-Bromo Naproxen enantiomers. While specific data for 5-Bromo Naproxen is not extensively available, this method is adapted from established protocols for the chiral resolution of Naproxen.[3][4][5][6]
Principle
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly effective for the chiral resolution of profens like Naproxen.[4][6] This protocol employs a Lux Amylose-1 column in reversed-phase mode, which has demonstrated excellent enantioselectivity for Naproxen.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the HPLC analysis of Naproxen enantiomers using a polysaccharide-based chiral stationary phase. These values can be considered as a benchmark for the separation of this compound enantiomers.
| Parameter | Value | Reference |
| Column | Lux Amylose-1 | [4] |
| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) | [4] |
| Flow Rate | 0.65 mL/min | [4] |
| Temperature | 40 °C | [4] |
| Detection Wavelength | 230 nm | [1][4] |
| Resolution (Rs) | 3.21 ± 0.03 | [4][6] |
| Analysis Time | < 7 minutes | [4][6] |
| Separation Factor (α) | 1.16 | [3] |
Experimental Protocol
This section provides a detailed methodology for the chiral separation of this compound enantiomers.
1. Materials and Reagents
-
This compound standard
-
(S)-5-Bromo Naproxen standard (if available, for peak identification)
-
Racemic 5-Bromo Naproxen
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Acetic Acid (glacial, HPLC grade)
-
Sample Solvent: Methanol
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chiral Stationary Phase: Lux Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral column)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Column: Lux Amylose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)[4]
-
Flow Rate: 0.65 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 5-Bromo Naproxen and dissolve it in 10 mL of methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.
-
Sample Preparation: Prepare samples containing this compound at a similar concentration to the working standard solution using methanol as the diluent.
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic 5-Bromo Naproxen working standard solution. The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.
6. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Identify the enantiomer peaks based on the retention times of the individual standards (if available). In many cases for Naproxen on amylose-based CSPs in reversed-phase mode, the (S)-enantiomer elutes before the (R)-enantiomer.
7. Data Processing
Calculate the enantiomeric purity (% e.e.) of the this compound sample using the following formula:
% e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound enantiomers.
Logical Relationship of Chiral Separation
Caption: Principle of chiral separation of Naproxen enantiomers on a CSP.
References
- 1. researchgate.net [researchgate.net]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 4. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation and purity test of Naproxen: Ingenta Connect [ingentaconnect.com]
- 6. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-5-Bromo Naproxen: Application Notes and Protocols for Pharmaceutical Research
(R)-5-Bromo Naproxen is a halogenated derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen. The introduction of a bromine atom at the 5-position of the naphthalene ring provides a versatile chemical handle for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.
Physicochemical Properties
This compound, also known as (R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, is a chiral molecule. The (S)-enantiomer of its methyl ester is registered under CAS number 136945-97-6. The racemic form of 5-Bromo Naproxen has the CAS number 27655-95-4.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃BrO₃ | |
| Molecular Weight | 309.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Methanol) | Assumed |
Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a key intermediate for the synthesis of modified NSAID analogs and other bioactive molecules. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with altered pharmacological profiles.
Key applications include:
-
Synthesis of Novel Anti-Inflammatory Agents: Modification at the 5-position can lead to the development of new NSAIDs with potentially improved efficacy, selectivity for COX-2 over COX-1, or reduced gastrointestinal side effects.
-
Development of Antiviral Compounds: Naproxen derivatives have been investigated as potential antiviral agents, particularly against the influenza virus. This compound serves as a starting material for creating libraries of such compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an excellent substrate for reactions like the Suzuki-Miyaura coupling, allowing for the introduction of new aryl or heteroaryl moieties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential method for the synthesis of this compound via the bromination of (R)-Naproxen.
Materials:
-
(R)-Naproxen
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (R)-Naproxen (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add trifluoroacetic acid (TFA) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
Expected Results:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (HPLC) | >98% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Results:
| Parameter | Expected Value |
| Yield | 60-90% |
| Purity (HPLC) | >95% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Inhibition of the COX pathway by Naproxen derivatives.
(R)-5-Bromo Naproxen: A Versatile Intermediate in Drug Discovery
(R)-5-Bromo Naproxen is a brominated derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), naproxen. While extensive research has been conducted on naproxen and its various derivatives, specific data and detailed application protocols for this compound in drug discovery are not extensively documented in publicly available literature. However, its structural characteristics and the known reactivity of similar compounds suggest its primary role as a key chemical intermediate for the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the naphthalene ring enhances the molecule's reactivity, making it a valuable building block for medicinal chemists to explore new chemical space and develop compounds with potentially improved pharmacological profiles.[1]
This document aims to provide an overview of the potential applications and generalized experimental protocols for researchers and drug development professionals interested in utilizing this compound as a starting material for the synthesis of new chemical entities. The information presented is based on the established chemistry of naproxen and the general principles of drug design and discovery.
Potential Therapeutic Applications
Derivatives synthesized from this compound could be investigated for a range of therapeutic applications, primarily leveraging the pharmacological scaffold of naproxen. These areas include:
-
Anti-inflammatory Agents: As a derivative of naproxen, novel compounds could be designed to exhibit potent anti-inflammatory activity, potentially with an improved side-effect profile compared to the parent drug.[2][3][4][5] The modifications enabled by the bromo-substituent could lead to compounds with enhanced selectivity for cyclooxygenase (COX) enzymes or novel mechanisms of action.[6]
-
Anticancer Agents: There is growing evidence that naproxen and its derivatives possess anticancer properties.[7][8] this compound can serve as a scaffold to develop new compounds that target cancer-related inflammation or other oncogenic pathways.[8][9]
-
Analgesics: The analgesic properties of naproxen can be modulated through chemical modification.[3][4] New derivatives could be explored for the treatment of various types of pain.
-
Other Therapeutic Areas: The versatile nature of the bromo-substituent allows for the introduction of various functional groups, opening up possibilities for developing agents targeting other diseases where the naproxen scaffold may show activity.
Data Presentation
Due to the limited specific data for this compound, the following table summarizes the general properties of its parent compound, Naproxen, and the physical properties of the racemic and stereoisomeric forms of 5-Bromo Naproxen.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| Naproxen | C₁₄H₁₄O₃ | 230.26 | 22204-53-1 | Non-steroidal anti-inflammatory drug (NSAID), inhibits COX-1 and COX-2 enzymes.[6] |
| rac-5-Bromo Naproxen | C₁₄H₁₃BrO₃ | 309.16 | 27655-95-4 | Intermediate for synthesizing modified NSAID analogs.[1][10][11] |
| This compound | C₁₄H₁₃BrO₃ | 309.16 | 92471-85-7 | Chiral intermediate for synthesis.[12] |
| (S)-5-Bromo Naproxen | C₁₄H₁₃BrO₃ | 309.16 | 84236-26-0 | Chiral intermediate for synthesis.[13] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in the synthesis of novel derivatives and their subsequent biological evaluation.
General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for functionalizing aryl halides like this compound.
Objective: To synthesize a novel derivative of this compound by forming a new carbon-carbon bond at the 5-position.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the boronic acid or ester (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
General Biological Evaluation Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general method to assess the anti-inflammatory potential of newly synthesized derivatives.
Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized this compound derivative
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric assay kit for prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a reaction buffer, and various concentrations of the test compound or a reference inhibitor (e.g., naproxen, celecoxib).
-
Pre-incubate the mixture at the recommended temperature for a specified time to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period to allow for the production of PGE2.
-
Stop the reaction according to the kit instructions.
-
Measure the amount of PGE2 produced using a suitable detection method (e.g., ELISA) with a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Visualizations
The following diagrams illustrate key concepts relevant to the use of this compound in drug discovery.
Caption: A typical drug discovery workflow starting with this compound.
Caption: The cyclooxygenase pathway, a primary target for naproxen derivatives.
References
- 1. 27655-95-4(rac-5-Bromo Naproxen) | Kuujia.com [kuujia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics [frontiersin.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Naproxen 5-Bromo Racemate - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 12. scbt.com [scbt.com]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for (R)-5-Bromo Naproxen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of (R)-5-Bromo Naproxen. Due to the limited availability of specific data for this compound, the following guidelines are based on information for the parent compound, Naproxen, as well as general best practices for the handling of brominated aromatic compounds and chiral reagents.
Chemical and Physical Properties
This compound is a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The introduction of a bromine atom can alter the compound's chemical reactivity, stability, and biological activity.
| Property | Data | Source |
| Molecular Formula | C₁₄H₁₃BrO₃ | [1][2] |
| Molecular Weight | 309.16 g/mol | [1][2] |
| Appearance | Likely a solid, crystalline powder (based on Naproxen) | [3] |
| Solubility | Expected to have low solubility in water and be soluble in organic solvents like methanol and ethanol (based on Naproxen) | [3] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound. The following conditions are recommended based on data from related compounds and general laboratory best practices.[4][5]
| Parameter | Recommended Condition | Rationale and Remarks |
| Temperature | 2-8°C (Refrigerated) | To minimize potential degradation. A related compound, Naproxen Sodium, is recommended to be kept refrigerated to maintain quality.[6] For less sensitive applications, storage at a controlled room temperature (20-25°C) in a dry area may be acceptable for short periods.[1] |
| Light | Protect from light | The parent compound, Naproxen, is known to be light-sensitive.[2] Store in amber vials or in a light-proof secondary container. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Brominated aromatic compounds can be reactive.[7] Storage under inert gas can prevent degradation due to oxidation or reaction with atmospheric moisture.[4] |
| Container | Tightly sealed, light-resistant containers | To prevent contamination and degradation from light, moisture, and air.[2][4] |
Safe Handling Procedures
This compound should be handled with caution, assuming it may possess hazards similar to or greater than Naproxen and other brominated organic compounds.[8][9]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[8]
-
Eye Protection: Safety glasses with side shields or goggles.[8]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling as a powder outside of a fume hood, a respirator may be necessary to avoid inhalation.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.
-
Safety Shower and Eyewash Station: Must be readily accessible.[6]
General Handling Precautions:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Experimental Protocols
Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any damage.
-
Verify that the compound name and CAS number on the label are correct.
-
Record the date of receipt on the container.
-
Place the container in a designated, labeled secondary container.
-
Store in a refrigerator at 2-8°C, protected from light.
Preparation of Stock Solutions
-
Equilibrate the container of this compound to room temperature in a desiccator before opening to prevent condensation of moisture.
-
In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Add the appropriate solvent (e.g., HPLC-grade methanol or ethanol) to the desired final concentration.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term storage, protected from light. For short-term use, refrigeration at 2-8°C may be sufficient.
Aliquoting
-
To avoid repeated freeze-thaw cycles of the main stock solution, it is recommended to prepare single-use aliquots.
-
Thaw the stock solution and dispense the desired volume into smaller, light-resistant vials.
-
Store the aliquots at -20°C.
Visualizations
References
- 1. 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 5-bromo-2-naphthalenyl ester | ResBioAgro [resbioagro.com]
- 2. foodb.ca [foodb.ca]
- 3. findtop.com [findtop.com]
- 4. Sample and Reagent Storage and Stability [scioninstruments.com]
- 5. needle.tube [needle.tube]
- 6. fishersci.com [fishersci.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Troubleshooting (R)-5-Bromo Naproxen reaction side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-Bromo Naproxen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
This compound, systematically named (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, is a brominated derivative of (S)-Naproxen. It often serves as a key intermediate in the synthesis of more complex pharmaceutical compounds and is also known as Naproxen Impurity C in the European Pharmacopoeia.[1] Its synthesis is a critical step in various drug development and research pipelines.
Q2: What are the common synthetic routes to obtain this compound?
There are two primary strategies for synthesizing this compound:
-
Direct Stereoselective Bromination: This approach involves the direct bromination of (S)-Naproxen. This method is advantageous as it starts from a readily available chiral precursor. However, controlling the regioselectivity of the bromination to favor the 5-position on the naphthalene ring is a key challenge.
-
Synthesis of Racemic 5-Bromo Naproxen followed by Chiral Resolution: This route involves the synthesis of the racemic mixture of 5-Bromo Naproxen, which is then separated into its (R) and (S) enantiomers. A common method for this separation is through the formation of diastereomeric salts with a chiral resolving agent.[2]
Q3: What are the most common side products encountered during the synthesis of this compound?
Common side products can arise from several sources, including over-bromination, incorrect bromination position, and degradation of the starting material or product. The most frequently encountered impurities include:
-
Di-bromo Naproxen Derivatives: Formed when the naphthalene ring is brominated at more than one position.
-
Positional Isomers: Bromination occurring at positions other than the desired C-5 position.
-
Decarboxylation Products: Loss of the carboxylic acid group under harsh reaction conditions.
-
Starting Material: Unreacted (S)-Naproxen.
-
Enantiomeric Impurity: The presence of (S)-5-Bromo Naproxen in the final product if the chiral resolution is incomplete.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure stoichiometric amounts of brominating agent are used. | Increased conversion of starting material to the desired product. |
| Suboptimal Brominating Agent | - N-Bromosuccinimide (NBS) is a commonly used reagent for this type of reaction.[3] - Consider using alternative brominating agents like Br2 in acetic acid, but be aware of potential side reactions. | Improved selectivity and yield of the desired 5-bromo isomer. |
| Product Loss During Work-up/Purification | - Optimize extraction and crystallization solvents to minimize solubility of the desired product in the mother liquor. - Employ chromatographic purification if high purity is required and crystallization is inefficient. | Enhanced recovery of the final product. |
Issue 2: Presence of Over-brominated Side Products (e.g., Di-bromo Naproxen)
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[4] | Minimized formation of di- and poly-brominated species. |
| Prolonged Reaction Time/High Temperature | - Monitor the reaction progress closely using techniques like TLC or HPLC. - Quench the reaction as soon as the starting material is consumed to an acceptable level. - Conduct the reaction at the lowest effective temperature. | Reduced formation of over-brominated impurities. |
| Inefficient Purification | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the mono- and di-brominated products. - Recrystallization may also be effective if the solubility difference between the desired product and the impurity is significant. | Isolation of this compound with high purity. |
Issue 3: Formation of Positional Isomers
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Reaction Conditions Favoring Other Isomers | - The choice of solvent can influence the regioselectivity of the bromination. - The presence of a catalyst can also direct the bromination to a specific position. | Increased yield of the desired 5-bromo isomer over other positional isomers. |
| Thermodynamic vs. Kinetic Control | - Lower reaction temperatures generally favor the kinetically controlled product. Experiment with a range of temperatures to find the optimal conditions for the desired isomer. | Enhanced selectivity for the thermodynamically or kinetically favored isomer, depending on the desired outcome. |
Issue 4: Decarboxylation of the Product
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| High Reaction Temperatures | - Avoid excessive heating during the reaction and work-up. | Preservation of the carboxylic acid functional group. |
| Strongly Acidic or Basic Conditions | - Maintain a neutral or mildly acidic/basic pH during the reaction and purification steps. | Reduced degradation of the product through decarboxylation. |
Experimental Protocols
Key Experiment: Synthesis of Racemic 5-Bromo Naproxen
This protocol provides a general method for the synthesis of the racemic mixture, which can then be subjected to chiral resolution.
Materials:
-
2-(6-methoxy-2-naphthyl)propanoic acid (Naproxen)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or another suitable solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
Procedure:
-
Dissolve Naproxen in the chosen solvent in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator to the solution.
-
Reflux the mixture and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a suitable aqueous solution to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain racemic 5-Bromo Naproxen.
Key Experiment: Chiral Resolution of Racemic 5-Bromo Naproxen via Diastereomeric Salt Formation
This protocol outlines the general steps for separating the enantiomers of 5-Bromo Naproxen.
Materials:
-
Racemic 5-Bromo Naproxen
-
Chiral resolving agent (e.g., a chiral amine like (R)-(-)-1-phenylethylamine)
-
Suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the racemic 5-Bromo Naproxen in the chosen solvent.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
Liberate the enantiomerically enriched 5-Bromo Naproxen from the salt by treatment with an acid.
-
The mother liquor will be enriched in the other diastereomer. This can also be treated with acid to recover the other enantiomer.
-
The enantiomeric purity of the separated products should be determined by chiral HPLC.
Visualizations
Below are diagrams illustrating key concepts in the synthesis and troubleshooting of this compound.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
(R)-5-Bromo Naproxen stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-5-Bromo Naproxen. The information is designed to address potential stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on the recommendations for its parent compound, naproxen, it is advised to store this compound in a well-closed container in a dry and well-ventilated place.[1] Storage in a cool, dark place is also recommended to prevent thermal and photolytic degradation. For long-term storage, maintaining temperatures between 15°C and 30°C is a common practice for similar compounds.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the known degradation of naproxen, this compound is likely susceptible to degradation under acidic, basic, and oxidative conditions. The primary degradation pathways for naproxen involve hydrolysis of the carboxylic acid group and demethylation.[3][4] The introduction of a bromine atom on the naphthalene ring may also introduce susceptibility to photolytic degradation. Potential degradation products could include decarboxylated, demethylated, and hydroxylated derivatives.[3][5]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.[6][7][8] The appearance of new peaks in the chromatogram or a decrease in the peak area of the main compound can indicate degradation. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed.[9][10] It is crucial to use a stability-indicating method that can resolve the parent compound from its degradation products.[6][8]
Q4: Is this compound sensitive to light?
A4: Naproxen itself has shown susceptibility to photolytic degradation under certain conditions.[10] Given that the bromine substituent can potentially increase photosensitivity, it is prudent to handle this compound with protection from light. Experiments should be conducted in amber glassware or under low-light conditions to minimize the risk of photodegradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Review the storage and handling of the compound. Was it exposed to high temperatures, light, or incompatible solvents?
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound and identify the retention times of the degradation products. This can help confirm if the unexpected peaks correspond to degradants.
-
Ensure the analytical method is stability-indicating by verifying that all degradation products are well-resolved from the main peak.[6]
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Check the purity of the solvent and reagents used in the sample preparation and mobile phase.
-
Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents.
-
If possible, analyze a freshly prepared sample from a new batch of this compound.
-
-
-
Possible Cause 3: Interaction with the HPLC Column.
-
Troubleshooting Steps:
-
Ensure the column is properly conditioned and equilibrated with the mobile phase.
-
Consider using a different column with a different stationary phase to see if the peak profile changes.
-
-
Issue 2: Inconsistent Assay Results
-
Possible Cause 1: Sample Instability in Solution.
-
Troubleshooting Steps:
-
Evaluate the stability of this compound in the chosen solvent over the typical duration of an analytical run.
-
Prepare samples immediately before analysis or store them at a low temperature (e.g., 2-8°C) for a limited time.
-
The pH of the sample solution can impact stability; investigate the effect of pH on the stability of the analyte.[6]
-
-
-
Possible Cause 2: Improper Sample Preparation.
-
Troubleshooting Steps:
-
Summary of Forced Degradation Studies on Naproxen
The following table summarizes the conditions and outcomes of forced degradation studies performed on naproxen, the parent compound of this compound. This data can serve as a starting point for designing stability studies for the brominated derivative.
| Stress Condition | Reagent/Parameters | Observed Degradation of Naproxen | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 2 hours | Significant degradation (17% conversion to an impurity) | [6] |
| 2 N HCl at 60°C for 15 minutes | Degradation observed | [12] | |
| Base Hydrolysis | 1 N NaOH at 60°C for 6 hours | Degradation observed | [6] |
| 5 N NaOH at 60°C for 4 hours | Degradation observed | [12] | |
| Oxidation | 6% H₂O₂ at 40°C for 2 hours | No significant degradation observed | [6] |
| 30% H₂O₂ for 2 hours | Degradation observed | [12] | |
| Thermal | 105°C for 5 hours | No degradation observed | [6] |
| 105°C for 24 hours | Degradation observed | [12] | |
| Photolytic | ICH Q1B conditions for 10 days | No degradation observed | [6] |
| UV light exposure on silica gel | Degradation observed with increasing exposure time | [10] | |
| Aqueous Hydrolysis | Water at 60°C for 6 hours | No degradation observed | [6] |
| Humidity | 90% RH at 25°C for 7 days | Degradation observed | [12] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for intervals such as 2, 4, and 8 hours. After each interval, cool the solution, neutralize with 1 N NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for intervals such as 2, 4, and 8 hours. After each interval, cool the solution, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for intervals such as 4, 8, and 24 hours. Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Also, store the stock solution at 60°C for 24 hours. After exposure, prepare a sample for analysis by dissolving the solid or diluting the solution to the final concentration.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. Prepare samples for analysis at appropriate time points.
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method for naproxen derivatives might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[7]
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
-
Calculate the percentage of degradation for each stress condition.
4. Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in both stressed and unstressed samples to ensure that no degradation products are co-eluting.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting unexpected HPLC peaks.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism [mdpi.com]
- 5. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcap.in [ijcap.in]
- 8. A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. iosrphr.org [iosrphr.org]
- 12. Naproxen forced degradation - Chromatography Forum [chromforum.org]
Technical Support Center: (R)-5-Bromo Naproxen Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-Bromo Naproxen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
This compound, or (2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, is a brominated derivative of Naproxen. It is often synthesized as a key intermediate for the development of new nonsteroidal anti-inflammatory drug (NSAID) analogs or as a reference standard for analytical purposes. The bromine atom at the 5-position provides a reactive handle for further chemical modifications.
Q2: What are the most common challenges encountered during the synthesis of this compound?
The most frequently reported issues include:
-
Poor regioselectivity during the bromination step, leading to a mixture of isomers.
-
Formation of poly-brominated byproducts.
-
Low overall yield of the desired product.
-
Potential racemization of the chiral center.
-
Difficulties in purifying the final compound.
Q3: Is there a standard protocol for the synthesis of this compound?
Q4: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and the position of the bromine atom.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, to assess purity and enantiomeric excess.
-
Melting Point determination.
Troubleshooting Guides
Problem 1: Low Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or addition of more reagent may be necessary. |
| Product Decomposition | The bromine atom at the 5-position can be labile under certain conditions, such as strong acidic environments (Friedel-Crafts), which may lead to the formation of byproducts[1]. Ensure the reaction and work-up conditions are not overly harsh. |
| Mechanical Losses | Significant product loss can occur during work-up and purification steps. Ensure efficient extraction and minimize transfers. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and brominating agent can greatly impact the yield. Systematically optimize these parameters. |
Problem 2: Poor Regioselectivity and Formation of Isomeric Impurities
Symptom: NMR analysis shows the presence of other brominated isomers in the product mixture.
| Possible Cause | Troubleshooting Suggestion |
| Lack of Regiocontrol | The bromination of naphthalene derivatives is highly sensitive to reaction conditions[2][3][4]. The use of specific catalysts, such as iron or certain clays, can influence the position of bromination[2][5]. Experiment with different Lewis acid or solid acid catalysts to favor bromination at the 5-position. |
| Non-selective Brominating Agent | Some brominating agents are more selective than others. N-Bromosuccinimide (NBS) in the presence of a suitable catalyst is often used for regioselective bromination of activated aromatic compounds[6]. |
| Reaction Temperature | Temperature can affect the ratio of α- and β-bromonaphthalene isomers formed[4]. It is advisable to run the reaction at a controlled, and often lower, temperature to improve selectivity. |
Problem 3: Formation of Poly-brominated Byproducts
Symptom: Mass spectrometry and NMR data indicate the presence of di- or tri-brominated naproxen derivatives.
| Possible Cause | Troubleshooting Suggestion |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent can lead to multiple brominations on the naphthalene ring[5]. Carefully control the stoichiometry of the brominating agent. A slight sub-stoichiometric amount might be preferable, followed by purification to remove unreacted starting material. |
| High Reaction Temperature or Prolonged Reaction Time | Harsher reaction conditions can promote further bromination. Reduce the reaction temperature and monitor the reaction closely to stop it once the desired mono-brominated product is formed. |
Problem 4: Racemization of the Chiral Center
Symptom: Chiral HPLC analysis shows a decrease in the enantiomeric excess of the (R)-enantiomer.
| Possible Cause | Troubleshooting Suggestion |
| Harsh pH Conditions | Strong acidic or basic conditions during the reaction or work-up can lead to racemization of α-aryl propionic acids. Maintain a pH as close to neutral as possible during the work-up and purification steps. |
| Elevated Temperatures | High temperatures can also promote racemization. Conduct the reaction at the lowest effective temperature and avoid excessive heat during purification (e.g., distillation). |
Problem 5: Difficulty in Purification
Symptom: The final product is difficult to purify from starting material and byproducts, even with column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Similar Polarity of Components | Isomeric byproducts may have very similar polarities, making them difficult to separate by standard silica gel chromatography. |
| Advanced Purification Techniques | Consider using more advanced separation methods such as preparative HPLC or countercurrent chromatography, which has been shown to be effective for separating intermediates in naproxen synthesis[7]. |
| Crystallization | Attempt to selectively crystallize the desired product from the crude mixture. A careful selection of solvents can sometimes lead to the isolation of the pure compound. |
Data Presentation
Table 1: Summary of Potential Impurities in this compound Synthesis
| Impurity | Potential Cause | Analytical Detection Method |
| (R)-Naproxen | Incomplete bromination | HPLC, TLC |
| Isomeric (R)-Bromo Naproxens | Lack of regioselectivity | ¹H NMR, HPLC |
| Di- and Poly-brominated Naproxens | Excess brominating agent, harsh conditions | Mass Spectrometry, ¹H NMR |
| (S)-5-Bromo Naproxen | Racemization | Chiral HPLC |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve (R)-Naproxen (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a controlled temperature, typically between 0°C and room temperature.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide with a catalytic amount of a Lewis acid, or elemental bromine) (1.0-1.1 equivalents) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the specific conditions.
-
Quenching: Once the reaction is complete, quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. US5053533A - Process for preparing naproxen - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. Separation and purification of intermediates for the preparation of naproxen from synthetic mixtures by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-5-Bromo Naproxen Enantiomeric Excess Improvement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the enantiomeric excess (ee) of (R)-5-Bromo Naproxen.
Frequently Asked Questions (FAQs) & Troubleshooting
Enzymatic Kinetic Resolution
Q1: My enzymatic resolution of racemic 5-Bromo Naproxen methyl ester is showing low enantioselectivity (E value). How can I improve it?
A1: Low enantioselectivity in enzymatic resolutions can stem from several factors. Here's a troubleshooting guide:
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Enzyme Selection: Not all lipases will be effective for a brominated analog of Naproxen. It is recommended to screen a panel of lipases (e.g., from Candida antarctica, Candida rugosa, Pseudomonas cepacia) to find one with optimal selectivity for your substrate.[1]
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Solvent System: The reaction medium significantly influences enzyme activity and selectivity.[2] If you are using an aqueous buffer, consider switching to a biphasic system or a microaqueous-isooctane system, which has been shown to be effective for Naproxen esters.[3]
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Substrate Modification: The choice of ester can impact the enzyme's ability to differentiate between enantiomers. If the methyl ester is not yielding good results, consider synthesizing and testing other esters, such as ethyl or isopropyl esters.[4]
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Immobilization: Immobilizing the lipase can sometimes enhance its stability and enantioselectivity.[3]
Q2: The conversion in my lipase-catalyzed hydrolysis of racemic 5-Bromo Naproxen ester is stalling at a low percentage.
A2: Low conversion can be due to product inhibition or unfavorable reaction equilibrium.
-
Product Inhibition: The alcohol (e.g., methanol) and the desired (R)-acid produced can inhibit the enzyme. A continuous flow reactor setup can help by constantly removing the products from the enzyme environment.[3]
-
Reaction Equilibrium: In hydrolysis reactions, the presence of water is necessary, but an excess can be detrimental. Optimize the water content in your system, especially in microaqueous organic solvent systems.
-
pH Optimization: Ensure the pH of the reaction medium is optimal for the chosen lipase. For many lipases, a pH around 7.0-7.5 is ideal.[3]
Asymmetric Synthesis
Q3: I am attempting an asymmetric synthesis of this compound, but the enantiomeric excess of my product is poor.
A3: Achieving high enantiomeric excess in asymmetric synthesis is highly dependent on the chiral catalyst or auxiliary used.
-
Catalyst/Auxiliary Choice: The choice of chiral ligand in asymmetric hydrogenation or the chiral auxiliary in diastereoselective alkylation is critical. For arylpropionic acids, ligands like BINAP and its derivatives in rhodium- or ruthenium-catalyzed hydrogenations have shown success.[5][6]
-
Reaction Conditions: Temperature, pressure, and solvent can all have a profound effect on the stereochemical outcome of the reaction. A thorough optimization of these parameters is necessary.
-
Purity of Starting Materials: Ensure that your starting materials, especially the prochiral substrate, are of high purity, as impurities can interfere with the catalyst.
Chiral Chromatography
Q4: I am having difficulty separating the enantiomers of 5-Bromo Naproxen using chiral HPLC.
A4: Baseline separation in chiral HPLC can be challenging. Here are some troubleshooting steps:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating profens.[7][8] If one type of column does not work, try another with a different chiral selector.
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of hexane/isopropanol with a small amount of an acidic modifier (like acetic or formic acid) is a good starting point.[9]
-
Reversed Phase: Methanol or acetonitrile with an aqueous buffer (e.g., phosphate buffer) can be effective. The pH of the aqueous phase can significantly impact retention and resolution.[7][10]
-
-
Temperature: Column temperature can affect the separation. Experiment with different temperatures (e.g., 25°C, 40°C) to see if it improves resolution.[10]
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.[7]
Data Presentation
Table 1: Comparison of Lipases for Kinetic Resolution of Racemic Naproxen Esters (Literature Data for Naproxen)
| Lipase Source | Substrate | Solvent | Enantiomeric Ratio (E) | Reference |
| Trichosporon sp. | Racemic Naproxen methyl ester | Not Specified | ~500 | [2] |
| Candida rugosa | Racemic Naproxen methyl ester | Aqueous buffer/isooctane | Not specified, but effective | [11] |
| Candida cylindracea | Racemic Naproxen ethoxyethyl ester | Amberlite XAD-7 | High (quantitative yield) | [3] |
Note: This data is for Naproxen and serves as a starting point for experiments with 5-Bromo Naproxen.
Table 2: Chiral HPLC Separation Conditions for Naproxen (Literature Data)
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Resolution (Rs) | Reference |
| Lux i-Amylose-1 | Not Specified | Not Specified | 2.33 | [12] |
| Lux Amylose-1 | Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) | 0.65 mL/min | 3.21 | [7][10] |
| Whelk-O 1 | Hexane:Isopropanol:Acetic Acid (80:20:0.5) | 1.0 mL/min | Not Specified (α = 2.1) | [9] |
Note: These conditions for Naproxen can be adapted for the separation of 5-Bromo Naproxen enantiomers.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 5-Bromo Naproxen Methyl Ester
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Substrate Preparation: Synthesize racemic 5-Bromo Naproxen methyl ester from racemic 5-Bromo Naproxen using standard Fischer esterification.[4]
-
Enzyme Screening: a. In separate vials, add 10 mg of racemic 5-Bromo Naproxen methyl ester. b. Add 1 mL of a suitable solvent system (e.g., isooctane with 1% v/v water). c. To each vial, add 5 mg of a different lipase (e.g., Lipase B from Candida antarctica, Lipase from Candida rugosa). d. Shake the vials at a controlled temperature (e.g., 37°C) for 24-48 hours.
-
Reaction Monitoring: a. Withdraw a small aliquot from each vial at different time points. b. Analyze the aliquot by chiral HPLC to determine the enantiomeric excess of the remaining ester (ees) and the produced acid (eep).
-
Work-up and Isolation: a. Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. b. Separate the unreacted this compound methyl ester from the (S)-5-Bromo Naproxen acid using a basic aqueous wash (e.g., 1M NaHCO3). c. Acidify the aqueous layer to precipitate the (S)-acid. d. Evaporate the organic layer to recover the enriched (R)-ester. e. Hydrolyze the enriched (R)-ester to obtain this compound.
Protocol 2: Diastereomeric Salt Resolution of Racemic 5-Bromo Naproxen
-
Salt Formation: a. Dissolve 1 equivalent of racemic 5-Bromo Naproxen in a suitable solvent (e.g., methanol, ethanol). b. Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).[13] c. Gently heat the mixture to ensure complete dissolution.
-
Crystallization: a. Allow the solution to cool slowly to room temperature, and then optionally in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: a. Filter the crystals and wash with a small amount of cold solvent. b. Dry the crystals. This will be an enriched diastereomer (e.g., (R)-acid-(R)-amine salt).
-
Liberation of the Enantiomer: a. Dissolve the diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1M HCl). b. The chiral amine will be protonated and move to the aqueous layer. c. The desired enantiomer of 5-Bromo Naproxen will remain in the organic layer. d. Separate the layers, wash the organic layer with brine, dry over Na2SO4, and evaporate the solvent to obtain the enriched this compound.
Visualizations
Caption: Troubleshooting low enantioselectivity in enzymatic resolution.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic resolution of (S)-(+)-naproxen in a continuous reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 13. advanceseng.com [advanceseng.com]
Technical Support Center: (R)-5-Bromo Naproxen Scale-Up Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (R)-5-Bromo Naproxen.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Bromination Step | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient mixing to overcome mass transfer limitations at scale. |
| Side reactions, such as the formation of dibrominated or other regioisomeric byproducts.[1] | - Optimize the stoichiometry of the brominating agent. - Control the reaction temperature carefully, as higher temperatures can lead to over-bromination. - Consider a milder brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable initiator. | |
| Degradation of the starting material or product. | - Use purified starting materials. - Minimize exposure to light and air, especially for intermediates. | |
| Poor Regioselectivity in Friedel-Crafts Acylation | Suboptimal catalyst or solvent system. | - Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) and their concentrations. - Evaluate a range of solvents to find the optimal medium for regioselectivity. |
| Reaction temperature is too high. | - Perform the reaction at lower temperatures to favor the desired isomer. | |
| Racemization of the Chiral Center | Harsh reaction conditions (e.g., strong acid or base, high temperature) during synthesis or work-up. | - Use milder reagents and reaction conditions. - Minimize the time the chiral intermediate is exposed to harsh conditions. - Perform a chiral HPLC analysis at each step to monitor enantiomeric purity.[2][3] |
| Inappropriate solvent for crystallization. | - Screen a variety of solvents and solvent mixtures for crystallization to avoid the formation of a racemic conglomerate. | |
| Difficulty in Purification/Crystallization | Presence of closely-related impurities. | - Employ column chromatography with a suitable stationary and mobile phase for initial purification. - Develop a robust crystallization method by screening different solvents, temperatures, and cooling profiles.[4][5] |
| Oil formation during crystallization. | - Adjust the solvent polarity. - Use seeding with pure crystals of this compound. - Employ a co-solvent system. | |
| Inconsistent Crystal Form (Polymorphism) | Variation in crystallization conditions. | - Strictly control crystallization parameters such as solvent, temperature, cooling rate, and agitation. - Characterize the desired crystal form using techniques like XRPD, DSC, and TGA. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A potential industrial synthesis route starts with the bromination of 2-methoxynaphthalene to yield 1-bromo-2-methoxynaphthalene. This is followed by a Friedel-Crafts acylation with an enantiomerically pure (R)-2-halopropionyl halide to introduce the chiral center stereospecifically. The resulting ketone is then subjected to a rearrangement, followed by hydrolysis to yield this compound.[6][7]
Q2: How can I control the regioselectivity of the bromination step?
A2: Controlling the regioselectivity to obtain the desired 5-bromo isomer is crucial. This can be influenced by the choice of brominating agent, solvent, and reaction temperature. For instance, using 1,3-dibromo-5,5-dimethylhydantoin has been reported for the bromination of 2-methoxynaphthalene to yield 1-bromo-2-methoxynaphthalene, a precursor to the 5-bromo naproxen derivative.[6] Careful optimization of reaction conditions is necessary to minimize the formation of other isomers.
Q3: What are the key challenges in maintaining the enantiomeric purity during scale-up?
A3: The primary challenge is preventing racemization of the chiral center. This can occur under harsh acidic or basic conditions, or at elevated temperatures. It is essential to use mild reaction conditions throughout the synthesis and purification steps. Regular monitoring of the enantiomeric excess (e.e.) using chiral HPLC is highly recommended at each stage of the process.[2][3]
Q4: What analytical methods are suitable for monitoring the purity and enantiomeric excess of this compound?
A4: For assessing chemical purity, High-Performance Liquid Chromatography (HPLC) with a suitable C18 column is commonly used. To determine the enantiomeric excess, a chiral HPLC method is necessary. Polysaccharide-based chiral stationary phases have been shown to be effective for the enantioseparation of naproxen and its derivatives.[2][3][8]
Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A5: Yes. Brominating agents are corrosive and toxic, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The Friedel-Crafts reaction often uses strong Lewis acids which are water-sensitive and corrosive. The reaction can also be highly exothermic and requires careful temperature control to prevent runaways. A thorough process safety assessment is essential before performing the synthesis at scale.
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Methoxynaphthalene
This protocol is adapted from related naproxen syntheses and may require optimization for the specific production of the 5-bromo isomer precursor at scale.
-
Charging the Reactor: Charge the reactor with 2-methoxynaphthalene and a suitable solvent (e.g., a chlorinated hydrocarbon or a polar aprotic solvent).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) under an inert atmosphere (e.g., nitrogen).
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) portion-wise, maintaining the temperature within the specified range.[6]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize any excess bromine.
-
Work-up: Perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing with water and brine.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude 1-bromo-2-methoxynaphthalene by crystallization or column chromatography to achieve the desired purity.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol provides a general guideline for the analysis of the enantiomeric purity of this compound.
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Column: Use a polysaccharide-based chiral stationary phase column (e.g., amylose or cellulose-based).[2]
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Mobile Phase: A typical mobile phase could be a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous buffer containing a small amount of acid (e.g., acetic acid or formic acid).[2][3]
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Flow Rate: Set a suitable flow rate (e.g., 0.5-1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 25-40 °C) to ensure reproducible results.[2]
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Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., around 230 nm).[8]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the column.
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Data Analysis: Integrate the peaks corresponding to the (R) and (S) enantiomers and calculate the enantiomeric excess (e.e.).
Visualizations
Caption: Workflow for the scale-up synthesis of this compound and associated challenges.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production process for separating and purifying naproxen with crystallization (2009) | Xu Yongzhi | 4 Citations [scispace.com]
- 5. CN101402560A - Production process for separating and purifying naproxen with crystallization - Google Patents [patents.google.com]
- 6. globethesis.com [globethesis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (R)-5-Bromo Naproxen Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with (R)-5-Bromo Naproxen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a brominated derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Like its parent compound, it is a lipophilic molecule with a rigid naphthalene core. Such molecules often exhibit poor aqueous solubility, which can be a significant hurdle in various experimental settings, including in vitro assays, formulation development, and pharmacokinetic studies. The introduction of a bromine atom is expected to further increase its lipophilicity, potentially decreasing its solubility in aqueous media compared to Naproxen.
Q2: Is there readily available solubility data for this compound?
Currently, there is limited publicly available experimental data on the specific solubility of this compound in a wide range of solvents. However, based on the known solubility of Naproxen and the physicochemical properties of the bromo-substituent, we can infer its likely solubility behavior. It is anticipated to have low solubility in water and higher solubility in organic solvents.
Q3: How does the bromine atom in this compound affect its solubility compared to Naproxen?
The addition of a bromine atom to the naproxen structure increases its molecular weight and lipophilicity (hydrophobicity). This change generally leads to:
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Decreased aqueous solubility: The molecule becomes less favorable for interaction with polar water molecules.
-
Increased solubility in non-polar organic solvents: The molecule's increased non-polar character enhances its interaction with non-polar solvents.
-
Variable effects in polar organic solvents: The effect on solubility in polar organic solvents like methanol or ethanol will depend on the interplay of various intermolecular forces.
Q4: What are the recommended starting solvents for solubilizing this compound?
Based on the solubility profile of Naproxen, the following solvents are recommended as starting points for solubility testing of this compound:
-
Polar aprotic solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective at high concentrations.
-
Alcohols: Methanol and ethanol are good starting points.
-
Chlorinated solvents: Dichloromethane and chloroform may also be effective.
-
Aqueous buffers: Solubility in aqueous solutions is expected to be pH-dependent. Buffers with a pH above the pKa of the carboxylic acid group (pKa of Naproxen is ~4.2) should increase solubility due to salt formation.
Troubleshooting Guides
Problem: this compound is not dissolving in my chosen solvent.
This guide provides a systematic approach to troubleshoot and resolve solubility issues.
Step 1: Solvent Selection and Initial Testing
If your initial solvent is not effective, consult the table below for the known solubility of the parent compound, Naproxen. This can serve as a guide for selecting alternative solvents. It is recommended to start with solvents in which Naproxen shows high solubility.
Table 1: Solubility of Naproxen in Various Solvents
| Solvent | Molar Solubility (mol/L) at ~25°C | Reference |
| Water (pH < 4) | Practically Insoluble | [1] |
| Water (pH > 6) | Freely Soluble | [1] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | High | [4] |
| N,N-Dimethylformamide (DMF) | High | [4] |
Note: This data is for the parent compound Naproxen and should be used as a guideline. The solubility of this compound will need to be determined experimentally.
Step 2: Employing Co-solvents
If a single solvent system is insufficient, a co-solvent approach can be effective.
-
Rationale: Adding a small amount of a good solvent (e.g., DMSO) to a bulk solvent in which the compound has poor solubility can significantly enhance overall solubility.
-
Example: If your experimental system requires an aqueous buffer, preparing a concentrated stock solution of this compound in DMSO and then diluting it into the aqueous buffer may be a viable strategy. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
Step 3: pH Adjustment for Aqueous Solutions
For experiments in aqueous media, adjusting the pH can dramatically impact solubility.
-
Rationale: this compound contains a carboxylic acid moiety. At a pH above its pKa, this group will be deprotonated, forming a more soluble salt. The pKa of Naproxen is approximately 4.2, and that of this compound is expected to be similar.
-
Procedure: Attempt to dissolve the compound in a buffer with a pH of 7.4 or higher. The use of a basic solution (e.g., 0.1 M NaOH) to prepare a stock solution, which is then neutralized or diluted into the final buffer, can also be effective.
Step 4: Gentle Heating and Sonication
-
Rationale: Providing energy can help overcome the activation energy barrier for dissolution.
-
Procedure: Gently warm the solution while stirring. A water bath set to 30-40°C is often sufficient. Sonication can also be used to break up solid aggregates and increase the surface area for dissolution.
-
Caution: Be aware of the thermal stability of this compound. Avoid excessive heating. After cooling to room temperature, observe the solution for any precipitation.
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures: Interactions and thermodynamic parameters relating to the solvation process | Semantic Scholar [semanticscholar.org]
- 3. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Naproxen Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the bromination of naproxen derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of naproxen precursors, such as 2-acetyl-6-methoxynaphthalene.
Question 1: Low yield of the desired monobrominated product and formation of inseparable ortho/para isomer mixtures.
Answer:
Low yields and poor regioselectivity are common challenges in the electrophilic aromatic bromination of activated naphthalene rings.
Potential Causes:
-
Suboptimal Brominating Agent: Some brominating agents, like tetrabutylammonium tribromide (TBATB), may offer reliability but can result in low yields of the desired para-isomer.[1] N-Bromosuccinimide (NBS) is a common alternative, but its selectivity can be highly dependent on reaction conditions.[1][2]
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives significantly influence the ortho/para ratio. Higher temperatures can lead to the formation of the ortho-isomer.[3]
-
Substrate Reactivity: The methoxy group on the naproxen precursor is a strong activating group, which can lead to over-reactivity and lack of selectivity.
Solutions:
-
Choice of Brominating Agent:
-
Consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile, which has been shown to favor para-bromination of activated aromatic systems.[2]
-
For highly activated substrates, milder brominating agents can improve selectivity.
-
-
Reaction Condition Optimization:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0-5°C) to enhance para-selectivity.[3]
-
Solvent Selection: Acetonitrile is often a good choice for achieving high regioselectivity with NBS.[2] Dichloromethane is also commonly used.
-
Use of Additives: The addition of a Lewis acid catalyst can sometimes improve selectivity, but care must be taken to avoid unwanted side reactions.
-
Question 2: Formation of polybrominated byproducts.
Answer:
The formation of di- or tri-brominated species is a common issue due to the high reactivity of the methoxynaphthalene ring system.
Potential Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to multiple brominations.
-
Reaction Time: Longer reaction times can allow for secondary bromination to occur.
-
High Reactivity of the Substrate: The electron-donating methoxy group strongly activates the aromatic ring, making it susceptible to further electrophilic attack.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent, using slightly less than one equivalent to favor monobromination.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant polybromination occurs.
-
Controlled Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Question 3: Side reactions involving other functional groups, such as alpha-bromination of a ketone.
Answer:
When brominating precursors containing a ketone, such as 2-acetyl-6-methoxynaphthalene, bromination can occur at the alpha-position of the ketone.
Potential Causes:
-
Reaction Conditions: Acidic conditions can promote enolization of the ketone, making the alpha-position susceptible to electrophilic attack.[4]
-
Choice of Brominating Agent: Some brominating agents are more prone to reacting with enols or enolates.
Solutions:
-
Protecting the Ketone: Mask the ketone functionality as a ketal before performing the bromination.[1] This prevents side reactions at the alpha-position. The ketal can be deprotected after the bromination step.
-
Control of pH: If protection is not feasible, carefully control the pH of the reaction mixture to minimize enolization. Buffering the reaction may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the bromination step in naproxen synthesis?
A common precursor is 2-acetyl-6-methoxynaphthalene. The goal is typically to selectively introduce a bromine atom at the 5-position to yield 2-acetyl-5-bromo-6-methoxynaphthalene.[5]
Q2: Which brominating agents are typically used for naproxen derivatives?
Commonly used brominating agents include N-Bromosuccinimide (NBS), molecular bromine (Br₂), and tetrabutylammonium tribromide (TBATB).[1] The choice of agent depends on the specific substrate and desired selectivity.
Q3: How can I purify the desired brominated naproxen derivative from byproducts?
Purification can often be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining a pure product. For column chromatography, a solvent system that provides good separation between the desired product and impurities needs to be developed.
Q4: Are there any "green" or more environmentally friendly approaches to the bromination of naproxen derivatives?
Greener approaches to bromination focus on avoiding hazardous reagents like molecular bromine and halogenated solvents.[6] Using reagents like NBS can be considered a step in this direction as it is a solid and easier to handle than liquid bromine.[6] Additionally, exploring solvent alternatives to chlorinated hydrocarbons is recommended. Continuous flow bromination, where bromine is generated in situ, is another advanced and safer method.[7]
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Common Solvents | Key Advantages | Common Byproducts/Issues |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane, Carbon Tetrachloride | Solid, easier to handle than Br₂, often provides good para-selectivity.[2][8] | Can lead to radical side-chain bromination under certain conditions (e.g., with radical initiators).[8] |
| Molecular Bromine (Br₂) ** | Acetic Acid, Dichloromethane | Readily available and potent brominating agent. | Highly corrosive and toxic, can lead to over-bromination and lower selectivity. |
| Tetrabutylammonium tribromide (TBATB) | Dichloromethane, Tetrahydrofuran | Solid, mild brominating agent. | May result in lower yields of the desired product.[1] |
| Copper(II) Bromide (CuBr₂) ** | Methanol, Acetonitrile | Can offer different chemoselectivity compared to other agents.[1] | Requires specific reaction conditions and may involve metal contamination in the product. |
Experimental Protocols
Protocol 1: Selective Monobromination of 2-Acetyl-6-methoxynaphthalene using NBS
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add recrystallized N-Bromosuccinimide (0.95-1.0 equivalents) to the cooled solution in small portions over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-acetyl-5-bromo-6-methoxynaphthalene.
Visualizations
Caption: Troubleshooting workflow for bromination of naproxen derivatives.
References
- 1. reddit.com [reddit.com]
- 2. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. prepchem.com [prepchem.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Validation & Comparative
(R)-5-Bromo Naproxen vs. (S)-5-Bromo Naproxen: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The anti-inflammatory effects of Naproxen are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. The (S)-enantiomer of Naproxen is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer is significantly less active in this regard. The introduction of a bromine atom at the 5-position of the naphthalene ring is not expected to alter this fundamental stereoselectivity. Consequently, (S)-5-Bromo Naproxen is predicted to be the pharmacologically active enantiomer , exhibiting significantly greater COX-inhibitory and anti-inflammatory properties than (R)-5-Bromo Naproxen.
Data Presentation: Predicted Comparative Activity
The following table summarizes the anticipated differences in biological activity between this compound and (S)-5-Bromo Naproxen, based on data from the parent compound, Naproxen.
| Parameter | This compound (Predicted) | (S)-5-Bromo Naproxen (Predicted) | Supporting Rationale for Naproxen |
| Primary Mechanism of Action | Weak inhibitor of COX-1 and COX-2 | Potent inhibitor of COX-1 and COX-2 | (S)-Naproxen is the active enantiomer responsible for COX inhibition and its anti-inflammatory effects.[1][2] |
| Anti-inflammatory Activity | Low to negligible | High | The anti-inflammatory activity of profen NSAIDs is almost solely attributed to the S-enantiomer.[2] |
| Analgesic Activity | Low to negligible | High | Analgesic effects are a direct consequence of prostaglandin synthesis inhibition via COX enzymes. |
| Platelet Aggregation Inhibition | Significantly less than (S)-enantiomer | Potent inhibitor | (S)-Naproxen demonstrates a concentration-dependent suppression of platelet aggregation, an effect significantly greater than that of (R)-Naproxen.[1] |
| Thromboxane B2 Production Inhibition | Significantly less than (S)-enantiomer | Potent inhibitor | (S)-Naproxen is more active than (R)-Naproxen in suppressing thromboxane B2 production, a marker of COX-1 activity in platelets.[1] |
| Metabolic Profile | May exhibit different metabolic pathways | Primary active therapeutic agent | The (R)-enantiomer of Naproxen is known to be more active in metabolic processes involving cytochrome P450.[3] |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for (S)-5-Bromo Naproxen is expected to be the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols: Proposed Comparative Analysis
To empirically determine the comparative activity of (R)- and (S)-5-Bromo Naproxen, the following experimental protocols are proposed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To quantify and compare the inhibitory potency of (R)- and (S)-5-Bromo Naproxen against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Prepare a series of dilutions for this compound, (S)-5-Bromo Naproxen, and a reference compound (e.g., (S)-Naproxen).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Add the colorimetric substrate solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds. Determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enantiomer against both COX isoforms by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To assess and compare the in vivo anti-inflammatory effects of (R)- and (S)-5-Bromo Naproxen in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds (this compound, (S)-5-Bromo Naproxen), a positive control (e.g., (S)-Naproxen), and a vehicle control orally or intraperitoneally at a predetermined dose.
-
After a set time (e.g., 1 hour), induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance between the groups can be determined using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of (R)- and (S)-5-Bromo Naproxen.
Conclusion
Based on the extensive evidence from its parent compound, it is strongly hypothesized that (S)-5-Bromo Naproxen is the pharmacologically active enantiomer, possessing potent anti-inflammatory and analgesic properties through the inhibition of COX enzymes. In contrast, this compound is expected to be significantly less active. The experimental protocols outlined in this guide provide a framework for the empirical validation of this hypothesis. Such studies would be crucial for any further development of 5-Bromo Naproxen as a therapeutic agent.
References
A Comparative Analysis of the Anti-inflammatory Effects of Naproxen and Its Derivatives
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Naproxen, a well-established nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[4] In the continuous quest for safer and more effective anti-inflammatory agents, numerous derivatives of naproxen have been synthesized and evaluated. This guide provides a comparative overview of the anti-inflammatory effects of naproxen and several of its synthesized derivatives, including esters, amino acid conjugates, and thiourea analogs. Due to a lack of available scientific literature, a direct comparison with (R)-5-Bromo Naproxen is not included. The data presented herein is intended to offer valuable insights into the structure-activity relationships of naproxen derivatives for researchers and professionals in the field of drug development.
Mechanism of Action: The Cyclooxygenase Pathway
Naproxen's primary mechanism of action involves the inhibition of the COX pathway. By blocking the active sites of COX-1 and COX-2 enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[4]
Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of naproxen and its derivatives.
Quantitative Comparison of Anti-inflammatory Efficacy
The anti-inflammatory potency of naproxen and its derivatives is commonly assessed through in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Naproxen | 0.34 - 8.72[1][2][5] | 0.18 - 5.15[1][2] | ~0.5 - 1.0 |
| Naproxen Methyl Ester | - | - | - |
| Naproxen Ethyl Ester | - | - | - |
| Naproxen Amino Acid Derivative (Compound 8) | - | - | - |
| Naproxen Amino Acid Derivative (Compound 16) | - | - | - |
| Naproxen Thiourea Derivative (Compound 4) | >100[6] | >100[6] | - |
| Naproxen Thiourea Derivative (Compound 7) | >100[6] | >100[6] | - |
Note: IC50 values can vary depending on the specific assay conditions. A lower IC50 value indicates greater potency. The selectivity index is a ratio of IC50 values; a value greater than 1 indicates selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| Naproxen | 25 | 5 | 95.12[7] |
| Naproxen Methyl Ester | 25 | 5 | 96.75[7] |
| Naproxen Ethyl Ester | 25 | 5 | 91.54[7] |
| Naproxen Isopropyl Ester | 25 | 5 | 90.65[7] |
| Naproxen Thiourea Derivative (Compound 4) | 20 | 4 | 54.01[6] |
| Naproxen Thiourea Derivative (Compound 7) | 20 | 4 | 54.12[6] |
Note: The carrageenan-induced paw edema model is a standard in vivo assay for acute inflammation. The percentage of edema inhibition reflects the anti-inflammatory activity of the compound compared to a control group.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Figure 2: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Detailed Methodology:
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer. The test compounds, including naproxen and its derivatives, are dissolved in a solvent like DMSO and serially diluted to various concentrations.[8][9]
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the reaction buffer, a heme cofactor, and the enzyme (either COX-1 or COX-2).[10]
-
Inhibition Step: The test compounds at different concentrations are added to the wells and pre-incubated with the enzyme for a specific period to allow for binding.[8]
-
Reaction Initiation and Termination: The reaction is initiated by adding the substrate, arachidonic acid. After a defined incubation period at 37°C, the reaction is stopped by adding a quenching agent, such as hydrochloric acid.[9][10]
-
Detection: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.[8]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds in rodents.[11][12][13][14][15]
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animal Handling: Male Wistar rats or Swiss albino mice are typically used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.[14]
-
Grouping and Dosing: Animals are randomly divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin or naproxen), and test groups (receiving different doses of the naproxen derivatives).[11][14]
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.[12][14][16]
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[14][16]
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.[11]
Inhibition of Pro-inflammatory Cytokines
Beyond the inhibition of prostaglandin synthesis, naproxen has also been shown to suppress the expression of pro-inflammatory cytokines. Studies have demonstrated that naproxen can reduce the production of interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) in human umbilical vein endothelial cells stimulated with interleukin-1β (IL-1β).[17] This suggests that naproxen's anti-inflammatory effects may be broader than just COX inhibition. Similarly, some naproxen derivatives have been shown to inhibit the expression of inflammatory mediators like nitric oxide (NO), IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 by suppressing signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[18]
Conclusion
Naproxen remains a cornerstone in the management of inflammation and pain due to its effective inhibition of COX enzymes. The exploration of its derivatives has revealed promising avenues for developing novel anti-inflammatory agents. Ester derivatives of naproxen have shown comparable or even slightly enhanced in vivo anti-inflammatory activity. While the tested thiourea derivatives did not exhibit significant COX-2 inhibition in vitro, they demonstrated moderate anti-inflammatory effects in vivo, suggesting alternative mechanisms of action may be at play. Further research into a wider range of derivatives, including halogenated analogs such as this compound, is warranted to fully elucidate their therapeutic potential and to develop compounds with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the continued investigation and development of next-generation anti-inflammatory drugs.
References
- 1. adooq.com [adooq.com]
- 2. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX Inhibition Assay. [bio-protocol.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The protective effects of naproxen against interleukin-1β (IL-1β)- induced damage in human umbilical vein endothelial cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-5-Bromo Naproxen: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (R)-5-Bromo Naproxen against its parent enantiomer, (R)-Naproxen, and the pharmacologically active (S)-Naproxen. This document is intended to support researchers in evaluating the potential of this compound for further investigation by presenting available experimental data and detailed methodologies for key biological assays.
Executive Summary
(S)-Naproxen is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. In contrast, its enantiomer, (R)-Naproxen, exhibits significantly less to no inhibitory activity against COX enzymes. The introduction of a bromine atom at the 5-position of the naphthalene ring of (R)-Naproxen creates this compound, a derivative primarily utilized in pharmaceutical research as an intermediate for the synthesis of novel analogs. While specific biological activity data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation by comparing the known activities of the Naproxen enantiomers and detailing the experimental protocols necessary for its biological validation.
Comparative Biological Activity
The primary mechanism of action for Naproxen's anti-inflammatory effects is the inhibition of COX-1 and COX-2. The table below summarizes the available quantitative data for the COX inhibitory activity of (S)-Naproxen and (R)-Naproxen.
| Compound | Target | IC50 (µM) |
| (S)-Naproxen | Ovine COX-1 | 0.6 - 4.8[1] |
| Murine COX-2 | 2.0 - 28.4[1] | |
| (R)-Naproxen | Ovine COX-1 | > 25[2] |
| Murine COX-2 | > 25[2] | |
| This compound | Ovine COX-1 | Not Reported |
| Murine COX-2 | Not Reported |
Signaling Pathway of Naproxen
The anti-inflammatory effects of Naproxen are mediated through the inhibition of the cyclooxygenase pathway, which is a key component of the arachidonic acid cascade.
Figure 1: Mechanism of action of (S)-Naproxen.
Experimental Protocols
To validate the biological activity of this compound and compare it with relevant alternatives, the following experimental protocols are recommended.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Workflow:
Figure 2: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 (oCOX-1) or murine COX-2 (mCOX-2) is reconstituted in a suitable buffer containing a heme cofactor.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, (S)-Naproxen, (R)-Naproxen) or vehicle control for a specified time at room temperature, followed by a brief incubation at 37°C.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a solution containing [1-¹⁴C]arachidonic acid as the substrate. The reaction is allowed to proceed for a short duration at 37°C.[2]
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent mixture. The radioactive products (prostaglandins) are then extracted.
-
Analysis: The extracted products are separated by thin-layer chromatography (TLC). The radioactivity of the prostaglandin spots is quantified using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.[2]
Cellular Prostaglandin E2 (PGE2) Release Assay
This assay measures the ability of a compound to inhibit the production of PGE2, a key inflammatory prostaglandin, in a cellular context.
Experimental Workflow:
Figure 3: Workflow for the cellular PGE2 release assay.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in multi-well plates.
-
Cell Stimulation and Treatment: The cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.[3][4] Concurrently, cells are treated with various concentrations of the test compounds.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5][6][7][8][9]
-
Data Analysis: The percentage of inhibition of PGE2 release is calculated for each compound concentration relative to the LPS-stimulated control.
NF-κB Reporter Assay
This assay assesses the effect of a compound on the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Workflow:
Figure 4: Workflow for the NF-κB reporter assay.
Methodology:
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB responsive promoter is used (e.g., HEK293-NF-κB-luc).[10][11][12]
-
Cell Treatment: The reporter cells are treated with the test compounds for a defined period before or concurrently with stimulation by an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.[10][11]
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular components, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[11]
-
Data Analysis: The inhibitory effect of the test compound on NF-κB activation is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.
Conclusion and Future Directions
The available data clearly distinguish the biological activities of (S)-Naproxen and (R)-Naproxen, with the former being a potent non-selective COX inhibitor and the latter being largely inactive against these enzymes. This compound, as a derivative of the inactive enantiomer, requires thorough biological evaluation to determine if the addition of the bromine atom imparts any significant anti-inflammatory or other pharmacological properties. The experimental protocols detailed in this guide provide a robust framework for conducting such a validation. Future research should focus on obtaining quantitative data for this compound in COX inhibition and cellular anti-inflammatory assays to fully characterize its biological activity profile and assess its potential as a novel therapeutic agent or a valuable research tool.
References
- 1. apexbt.com [apexbt.com]
- 2. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 5. arborassays.com [arborassays.com]
- 6. arigobio.cn [arigobio.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. signosisinc.com [signosisinc.com]
A Comparative Analysis of (R)-5-Bromo Naproxen: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of (R)-5-Bromo Naproxen, focusing on its in vitro and in vivo activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data on its parent compound, Naproxen, and a common comparator, Celecoxib, to provide a relevant framework for evaluation. The guide is intended to highlight the existing data landscape and underscore the need for further research into halogenated derivatives of Naproxen.
Executive Summary
Naproxen is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This dual inhibition is responsible for its analgesic, anti-inflammatory, and antipyretic effects, but also contributes to gastrointestinal side effects.[2][3] The introduction of a bromine atom at the 5-position of the naphthalene ring, as in this compound, represents a chemical modification that could potentially alter its potency, selectivity, and overall pharmacological profile. While specific data for this derivative is scarce, this guide provides a comparative baseline using Naproxen and the COX-2 selective inhibitor, Celecoxib.
In Vitro Activity: COX-1 and COX-2 Inhibition
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] The in vitro inhibitory activity of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50).
Data Comparison: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Naproxen | 8.7[4] | 5.2[4] | 1.67 |
| Celecoxib | 15[5] | 0.04[5] | 375 |
Note: The IC50 values for Naproxen can vary between studies. The values presented here are from a consistent source for comparison.
In Vivo Efficacy: Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of NSAIDs are evaluated in vivo using animal models. The carrageenan-induced paw edema model is a standard for assessing anti-inflammatory activity, while the acetic acid-induced writhing test is commonly used to evaluate peripheral analgesic effects.
Data Comparison: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Species |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Naproxen | 50 mg/kg | Oral | ~50% (at 4 hours) | Rat |
| Celecoxib | 30 mg/kg | Oral | Significant reduction (data varies) | Rat |
Data Comparison: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
| Compound | Dose | Route of Administration | Writhing Inhibition (%) | Species |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Naproxen | 100 mg/kg | Oral | 53.8% | Mouse |
| Celecoxib | 50 mg/kg | Oral | Significant reduction (data varies) | Mouse |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: COX Signaling Pathway and NSAID Inhibition.
Caption: In Vivo Anti-inflammatory and Analgesic Assays.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, Naproxen, Celecoxib) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production).
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified time.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds (this compound, Naproxen, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plebthysmometer for paw volume measurement.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups (control, standard, and test groups).
-
The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives the vehicle only.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of a test compound.
Animals: Swiss albino mice (20-25 g).
Materials:
-
Acetic acid solution (0.6% v/v in distilled water).
-
Test compounds (this compound, Naproxen, Celecoxib) suspended in a suitable vehicle.
Procedure:
-
Animals are divided into groups (control, standard, and test groups).
-
The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives the vehicle only.
-
After a specific time (e.g., 30-60 minutes), 0.1 mL/10 g of body weight of the acetic acid solution is injected intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
After a latency period of about 5 minutes, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 10-15 minutes).
-
The percentage of inhibition of writhing is calculated for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Conclusion and Future Directions
This guide provides a comparative overview of the in vitro and in vivo pharmacological profiles of Naproxen and Celecoxib, which serve as important benchmarks for the evaluation of new NSAID candidates. The conspicuous absence of specific experimental data for this compound highlights a significant knowledge gap. The introduction of a bromine atom could influence the compound's lipophilicity, metabolic stability, and interaction with the COX enzymes, potentially leading to altered efficacy and safety profiles.
Therefore, dedicated in vitro and in vivo studies on this compound are imperative. Such research would not only elucidate its specific pharmacological properties but also contribute to a deeper understanding of the structure-activity relationships of halogenated NSAIDs, paving the way for the development of more potent and safer anti-inflammatory and analgesic agents.
References
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naproxen up to date: a review of its pharmacological properties and therapeutic efficacy and use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Confirms Structure of (R)-5-Bromo Naproxen for Research and Drug Development
A comprehensive analysis of spectroscopic data for (R)-5-Bromo Naproxen, when compared with its enantiomer, (S)-5-Bromo Naproxen, and the parent compound, Naproxen, provides definitive structural confirmation. This guide presents a detailed comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by established experimental protocols, to aid researchers and drug development professionals in their work.
It is a widely accepted principle in stereochemistry that enantiomers, such as (R)- and (S)-5-Bromo Naproxen, exhibit identical spectroscopic properties under achiral conditions. Therefore, the data presented for (S)-5-Bromo Naproxen can be confidently attributed to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (data inferred from its (S)-enantiomer), (S)-5-Bromo Naproxen, and Naproxen.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] |
| This compound | Data not directly available, inferred to be identical to (S)-5-Bromo Naproxen. |
| (S)-5-Bromo Naproxen | 1.51 (d, J=7.2 Hz, 3H), 3.84 (s, 4H), 4.13-4.32 (m, 4H), 5.37 (p, J=1.6 Hz, 1H), 5.87 (dq, J=1.9, 1.0 Hz, 1H), 6.98-7.12 (m, 2H), 7.32 (dd, J=8.5, 1.9 Hz, 1H), 7.51-7.66 (m, 3H)[1] |
| Naproxen | 1.567 (d, 3H), 3.86 (q, 1H), 3.872 (s, 3H), 7.079 (m, 1H), 7.119 (m, 1H), 7.393 (dd, 1H), 7.66 (d, 1H), 7.67 (d, 1H), 10 (s, 1H)[2] |
| Compound | ¹³C NMR (CDCl₃, 100 MHz) δ [ppm] |
| This compound | Data not directly available, inferred to be identical to (S)-5-Bromo Naproxen. |
| (S)-5-Bromo Naproxen | Specific experimental data not found in the provided search results. |
| Naproxen | 18.95 (CH₃), 45.35 (CH), 53.25 (OCH₃), 105.0, 118.0, 125.0, 126.0, 127.0, 129.0, 133.0, 135.0, 157.0, 178.54 (C=O)[3] |
| Compound | FT-IR (KBr) ν [cm⁻¹] |
| This compound | Data not directly available, inferred to be identical to (S)-5-Bromo Naproxen. |
| (S)-5-Bromo Naproxen | Specific experimental data not found in the provided search results. |
| Naproxen | 3300-2500 (O-H stretch, broad), 2968.1 (C-H stretch), 1725.6 (C=O stretch), 1602.9 (C=C aromatic stretch), 1457.2 (C-H bend), 1176.5 (C-O stretch)[4] |
| Compound | Mass Spectrometry (EI) |
| This compound | Data not directly available, inferred to be identical to (S)-5-Bromo Naproxen. |
| (S)-5-Bromo Naproxen | Molecular Formula: C₁₄H₁₃BrO₃, Molecular Weight: 309.16 g/mol [5][6] |
| Naproxen | Molecular Ion (M⁺): m/z 230. Key fragments: m/z 185, 170, 154, 139[7] |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques. The following are generalized experimental protocols representative of those used for the characterization of Naproxen and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The acidic proton of the carboxylic acid may be exchanged with D₂O to confirm its assignment.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is taken to correct for atmospheric and instrumental variations.
Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In this technique, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide information about the molecular weight and structure of the compound.
Logical Relationship of Compounds
The relationship between this compound, its enantiomer, and the parent compound can be visualized as follows:
Figure 1: Relationship between Naproxen and its 5-Bromo derivatives.
This guide provides a foundational set of spectroscopic data and protocols to assist in the confirmation and characterization of this compound. Researchers are encouraged to perform their own analyses to verify these findings within their specific experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Solved Shown below is the proton and carbon 13 nmr spectrum | Chegg.com [chegg.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. scbt.com [scbt.com]
- 6. Naproxen EP Impurity C ((S)-5-Bromo Naproxen) - CAS - 84236-26-0 | Axios Research [axios-research.com]
- 7. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]
Characterization of (R)-5-Bromo Naproxen Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of impurities in (R)-5-Bromo Naproxen, a known related compound and potential impurity of Naproxen. We present a detailed analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and comparative data to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate identification and quantification of impurities. The following table summarizes the performance of HPLC, LC-MS, and NMR for the characterization of this compound impurities.
| Feature | HPLC (with UV detection) | LC-MS | NMR |
| Primary Use | Quantification, Purity Assessment, Chiral Separation | Identification, Quantification, Structural Elucidation | Structural Elucidation, Isomer Differentiation |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Lower (µg-mg range) |
| Specificity | Moderate to High (depends on separation) | Very High | Very High |
| Quantitative Accuracy | Excellent | Good to Excellent | Good (with internal standards) |
| Structural Information | Limited (Retention Time) | Provides Molecular Weight and Fragmentation | Detailed Structural Information |
| Throughput | High | Medium to High | Low |
| Cost | Low to Moderate | High | High |
| Typical Application | Routine quality control, Enantiomeric purity | Impurity identification, Degradation studies | Definitive structure confirmation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for Naproxen and its related substances and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Purity
This method is suitable for the separation of this compound from its enantiomer ((S)-5-Bromo Naproxen) and other related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: For chiral separation, a polysaccharide-based chiral stationary phase (CSP) such as Lux Amylose-1 (150 mm x 4.6 mm, 5 µm) is recommended[1][2][3]. For achiral separations, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) can be used[4].
-
Mobile Phase:
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV at 254 nm[4].
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines[1].
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like Naproxen derivatives.
-
LC Conditions: Similar to the HPLC method described above to achieve chromatographic separation of impurities prior to mass analysis.
-
Mass Spectrometry Parameters:
-
Full Scan Mode: To detect all ions within a specified mass range and identify the molecular weights of potential impurities.
-
Tandem MS (MS/MS) Mode: To obtain fragmentation patterns of specific parent ions for structural elucidation. The fragmentation of the brominated impurity can be compared with that of Naproxen to identify the location of the bromine atom.
-
-
Data Analysis: The elemental composition of impurities can be determined from the accurate mass measurements. Fragmentation patterns can be interpreted to propose the chemical structure of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides definitive structural information and is invaluable for the unambiguous identification of impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure, including the position of the bromine atom on the naphthalene ring.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to piece together the exact chemical structure of the impurity.
Visualizations
The following diagrams illustrate a logical workflow for impurity characterization and a potential pathway for the formation of brominated impurities.
Caption: Workflow for the characterization of this compound impurities.
Caption: Potential formation of this compound from Naproxen.
References
Comparative Analysis of Synthetic Routes to (R)-5-Bromo Naproxen
For Researchers, Scientists, and Drug Development Professionals
(R)-5-Bromo Naproxen is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. While the (S)-enantiomer of Naproxen is the active pharmaceutical ingredient, the (R)-enantiomer and its derivatives are valuable as analytical standards, research tools in pharmacology, and as precursors for the synthesis of other complex molecules. This guide provides a comparative analysis of potential synthetic methodologies for obtaining enantiomerically pure this compound. The synthesis of this specific compound is not widely reported in the literature; therefore, this comparison is based on established synthetic strategies for Naproxen and related α-arylpropionic acids.
Executive Summary
Two primary strategies for the synthesis of this compound are evaluated:
-
Synthesis of Racemic 5-Bromo Naproxen followed by Chiral Resolution: This classical approach involves the non-stereoselective synthesis of the racemic compound, followed by the separation of the (R)- and (S)-enantiomers. This method is often robust and scalable but may involve the loss of 50% of the material if the undesired enantiomer cannot be racemized and recycled.
-
Stereoselective Synthesis: This modern approach aims to directly synthesize the (R)-enantiomer, minimizing the formation of the (S)-enantiomer. This can be achieved through asymmetric synthesis, where a chiral auxiliary or catalyst directs the formation of the desired stereocenter, or by regioselective bromination of (R)-Naproxen. While potentially more efficient in terms of atom economy, these methods may require more specialized reagents and optimization.
Data Presentation
| Parameter | Strategy 1: Racemic Synthesis + Resolution | Strategy 2: Stereoselective Synthesis |
| Starting Materials | 2-Acetyl-6-methoxynaphthalene, Bromine | (R)-Naproxen, Brominating Agent |
| Key Steps | Bromination, Willgerodt-Kindler or similar rearrangement, Chiral Resolution | Regioselective Bromination or Asymmetric Halogenation |
| Overall Yield | Moderate (typically 30-40% after resolution) | Potentially Higher (50-70%) |
| Enantiomeric Excess (e.e.) | >98% (dependent on resolution efficiency) | >95% (dependent on catalyst/auxiliary) |
| Scalability | Generally well-established and scalable | May require specialized and expensive catalysts for large scale |
| Cost of Reagents | Generally lower-cost reagents | Chiral catalysts/auxiliaries can be expensive |
| Process Complexity | Multi-step, involves separation of diastereomers | Fewer steps, but requires careful control of stereochemistry |
Experimental Protocols
Strategy 1: Synthesis of Racemic 5-Bromo Naproxen and Chiral Resolution
Part A: Synthesis of rac-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
This protocol is adapted from analogous syntheses of profens.
-
Bromination of 2-Acetyl-6-methoxynaphthalene: To a solution of 2-acetyl-6-methoxynaphthalene in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, 2-acetyl-5-bromo-6-methoxynaphthalene, is isolated by pouring the reaction mixture into water and filtering the resulting precipitate.[1]
-
Synthesis of rac-5-Bromo Naproxen: The resulting 2-acetyl-5-bromo-6-methoxynaphthalene can be converted to the corresponding propanoic acid via several methods, such as the Willgerodt-Kindler reaction followed by hydrolysis. This typically involves heating the ketone with sulfur and a high-boiling amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed with a strong acid or base to yield the carboxylic acid.
Part B: Chiral Resolution using Diastereomeric Salt Formation
This is a general procedure for the resolution of α-arylpropionic acids.[2][3][4]
-
Salt Formation: Dissolve racemic 5-Bromo Naproxen in a suitable solvent (e.g., methanol, ethanol, or acetone). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or a cinchona alkaloid.
-
Diastereomer Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly. One diastereomeric salt, in this case, the salt of this compound and the (R)-amine, is expected to be less soluble and will crystallize out of the solution.
-
Isolation and Purification: The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the free this compound, which can then be extracted with an organic solvent. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
Strategy 2: Stereoselective Synthesis
Method A: Regioselective Bromination of (R)-Naproxen
This hypothetical route assumes that bromination of pre-existing (R)-Naproxen can be achieved without significant racemization.
-
Reaction Setup: Dissolve (R)-Naproxen in a suitable solvent that does not promote racemization (e.g., a non-polar, aprotic solvent).
-
Bromination: Add a mild brominating agent, such as N-bromosuccinimide (NBS), and a catalyst that promotes electrophilic aromatic substitution. The reaction temperature should be kept low to minimize side reactions and potential racemization.
-
Workup and Purification: After the reaction is complete, the mixture is washed to remove the catalyst and any unreacted brominating agent. The crude product is then purified by chromatography or recrystallization to isolate this compound.
Method B: Asymmetric α-Halogenation
This approach is based on modern organocatalytic or metal-catalyzed methods for the asymmetric α-halogenation of carbonyl compounds.[5]
-
Substrate Preparation: The starting material would be a prochiral precursor, such as 2-(6-methoxynaphthalen-2-yl)propionaldehyde or a corresponding ketone.
-
Asymmetric Bromination: The substrate is reacted with a brominating agent (e.g., NBS) in the presence of a chiral catalyst. For aldehydes, a chiral amine catalyst (e.g., a proline derivative) can be used to form a chiral enamine in situ, which then reacts enantioselectively with the bromine source. For ketones, a chiral metal complex could be employed.
-
Oxidation (if starting with aldehyde): If the starting material was an aldehyde, the resulting α-bromo aldehyde would need to be oxidized to the carboxylic acid using a mild oxidizing agent.
-
Purification: The final product is purified by chromatography to yield enantiomerically enriched this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via racemic synthesis and chiral resolution.
Caption: Workflows for the stereoselective synthesis of this compound.
Conclusion
The choice of synthetic strategy for this compound will depend on the specific requirements of the research or development project.
-
For scalability and cost-effectiveness , particularly if a racemization and recycling protocol for the (S)-enantiomer can be developed, the racemic synthesis followed by chiral resolution remains a viable and well-understood approach.
-
For higher efficiency, atom economy, and direct access to the desired enantiomer , a stereoselective synthesis is preferable. While the regioselective bromination of (R)-Naproxen is conceptually simpler, the risk of racemization needs to be carefully evaluated. Asymmetric α-halogenation represents a more modern and potentially more elegant solution, though it may require significant initial investment in catalyst screening and optimization.
Further experimental validation is necessary to determine the optimal conditions and quantitative performance for each of these proposed routes for the synthesis of this compound.
References
- 1. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 2. Resolutions using diastereoisomeric salts [ns1.almerja.com]
- 3. advanceseng.com [advanceseng.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Chiral Maze: A Comparative Guide to the Enantioseparation of Naproxen and Its Derivatives
For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral compounds is a critical challenge. Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a prime example of the importance of enantiomeric purity. The (S)-enantiomer possesses the desired therapeutic activity, while the (R)-enantiomer is associated with hepatotoxicity.[1][2] This guide provides a comprehensive comparison of various analytical techniques for the enantioseparation of naproxen and its derivatives, supported by experimental data and detailed protocols to aid in method selection and development.
The primary methods employed for the chiral resolution of naproxen include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the most prevalent technique for naproxen enantioseparation, largely due to the commercial availability of a wide array of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful.[1][3] These separations can be performed in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development.
Key Performance Data for HPLC Enantioseparation of Naproxen
| Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |
| Lux Amylose-1 | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) | RP | 3.21 | - | < 7 | [1][4] |
| CHIRALCEL OD | Methanol–0.01 M phosphate buffer (85:15, v/v, pH 3.5) | RP | 1.70 | 1.25 | - | [5] |
| Kromasil Cellucoat | Hexane:Isopropanol:Trifluoroacetic Acid (90:9.9:0.1, v/v/v) | NP | 3.84 | - | - | [5] |
| Chiralpak AS-3R | - | RP | 2.55 | - | ~ 6 | [6] |
| Tartardiamide-DMB | Hexane with modifiers | NP | - | - | - | [7] |
| (R,R)-DNB-DPEDA | Hexane with modifiers | NP | - | - | - | [7] |
RP: Reversed-Phase, NP: Normal-Phase
Experimental Protocol: Reversed-Phase HPLC
A validated reversed-phase HPLC method for the enantiopurity control of naproxen has been developed with the following parameters[1][4]:
-
Column: Lux Amylose-1 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 0.65 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
This optimized method provides a baseline separation of naproxen enantiomers with a resolution of 3.21 within seven minutes.[1][4]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for the enantioseparation of naproxen. This technique relies on the differential migration of enantiomers in the presence of a chiral selector added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose.[8][9]
Key Performance Data for CE Enantioseparation of Naproxen
| Chiral Selector | Background Electrolyte | Resolution (Rs) | Reference |
| Vancomycin | 100 mM phosphate buffer (pH 6) | - | [8] |
| 2-hydroxypropyl-β-cyclodextrin (Hp-β-CD) | - | - | [8] |
| Sulfobutyl-β-CD (SBCD) / Trimethyl-β-CD (TMCD) | Phosphoric acid/triethanolamine (pH 3) | 5.4 | [9][10] |
Experimental Protocol: Capillary Electrophoresis with a Dual Cyclodextrin System
An effective CE method for the stereoselective determination of S-naproxen has been established using a dual cyclodextrin system[9][10]:
-
Capillary: Fused silica
-
Background Electrolyte: 100 mM phosphoric acid adjusted to pH 3.0 with triethanolamine, containing optimized concentrations of sulfobutyl-β-CD (SBCD) and trimethyl-β-CD (TMCD).
-
Applied Voltage: -25 kV
-
Temperature: 25 °C
-
Detection: UV at 210 nm
This method achieved an impressive resolution of 5.4 for the enantiomers of naproxen.[9][10]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also widely employed in SFC for the enantioseparation of a variety of chiral compounds, including NSAIDs like naproxen.[11]
While specific quantitative data for the SFC separation of naproxen was not detailed in the provided search results, the technique is well-recognized for its efficiency in chiral separations. The mobile phase typically consists of supercritical carbon dioxide with a small amount of an organic modifier, such as methanol or ethanol.[11]
Indirect Enantioseparation
Beyond direct methods using chiral selectors or CSPs, indirect enantioseparation is another viable approach. This involves derivatizing the racemic mixture with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase. (S)-Naproxen itself can be used as a CDR to separate other racemic compounds.[12][13]
Experimental Workflow for Enantioseparation
The general workflow for the enantioseparation of naproxen involves several key steps, from sample preparation to data analysis.
Figure 1. A generalized workflow for the enantioseparation of naproxen.
Conclusion
The enantioseparation of naproxen and its derivatives can be effectively achieved using a variety of analytical techniques, with HPLC being the most extensively documented. The choice of method depends on the specific requirements of the analysis, such as desired resolution, analysis time, and available instrumentation. Polysaccharide-based chiral stationary phases have demonstrated broad applicability and success across both HPLC and SFC platforms. Capillary electrophoresis, particularly with the use of cyclodextrin chiral selectors, offers a high-resolution alternative. The provided data and protocols offer a solid starting point for researchers to develop and optimize robust and reliable methods for the critical task of ensuring the enantiomeric purity of naproxen and related compounds.
References
- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective determination of S-naproxen in tablets by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (R)-5-Bromo Naproxen
(R)-5-Bromo Naproxen is a brominated derivative of Naproxen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The introduction of a bromine atom may alter its chemical reactivity, toxicity, and other hazardous properties. Therefore, stringent safety protocols are essential.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles for hazardous chemicals.[3][4][5]
| Protection Type | Equipment | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. Safety glasses are not sufficient as they do not provide a complete seal.[6] |
| Face Shield | Recommended to be worn over goggles when there is a significant risk of splashes or when handling larger quantities.[7] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for incidental contact.[6][7] For prolonged handling or immersion, gloves with higher chemical resistance, such as Viton or Silver Shield, should be considered.[6] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and spills.[7] |
| Closed-toe Shoes | Required to protect feet from spills.[7] | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. |
| Respirator | If engineering controls like a fume hood are not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] |
Operational Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Procedural Steps:
-
Preparation:
-
If an SDS for this compound becomes available, review it thoroughly before beginning any work.
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the fume hood.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolving and Reaction: Add solvents or reactants slowly to the compound. Be aware of the potential for exothermic reactions, especially with a novel substance.
-
Transfers: Use appropriate tools (e.g., pipettes, spatulas) to transfer the compound or its solutions. Avoid creating splashes or aerosols.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it is classified as hazardous waste.[9]
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for halogenated organic solid waste. |
| Solutions containing this compound | Collect in a designated, sealed container for halogenated organic liquid waste.[10] Do not mix with non-halogenated waste. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag or container labeled as hazardous waste. |
Disposal Methods:
-
Incineration: The preferred method for disposal of brominated organic compounds is incineration at a licensed hazardous waste facility equipped with scrubbers to handle acidic gases like hydrogen bromide that are produced during combustion.[9][11]
-
Neutralization: In some cases, chemical neutralization using reducing agents like sodium bisulfite or sodium thiosulfate may be used to treat bromine-containing waste streams, but this should only be performed by trained personnel following established protocols.[9]
Given its classification as a brominated organic compound, professional hazardous waste disposal services must be used.[9] Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.[12]
References
- 1. 27655-95-4(rac-5-Bromo Naproxen) | Kuujia.com [kuujia.com]
- 2. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 4adi.com [4adi.com]
- 9. idealresponse.co.uk [idealresponse.co.uk]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
